5-Bromo-5-hexenenitrile
Description
Properties
IUPAC Name |
5-bromohex-5-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c1-6(7)4-2-3-5-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAOXCAUSRUFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446760 | |
| Record name | 5-bromohex-5-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177170-83-1 | |
| Record name | 5-bromohex-5-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-5-hexenenitrile
This guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-5-hexenenitrile, a specialty chemical intermediate with potential applications in the development of novel pharmaceutical and agrochemical agents. The bifunctional nature of this molecule, possessing both a nitrile group and a vinyl bromide, makes it a versatile building block for introducing complex molecular architectures. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven considerations for the successful synthesis and purification of the target compound.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached via a two-step sequence, commencing with a commercially available or readily synthesized precursor. The overall strategy involves the initial formation of the C6 nitrile backbone followed by a highly selective bromination at the allylic position.
The proposed synthetic pathway unfolds as follows:
-
Nucleophilic Substitution: Synthesis of the precursor, 5-hexenenitrile, through the reaction of 5-bromo-1-pentene with a cyanide salt.
-
Allylic Bromination: Introduction of the bromine atom at the C5 position of 5-hexenenitrile via a free-radical Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).
This guide will dissect each stage of this pathway, providing not only detailed experimental protocols but also the underlying chemical principles that govern the reactions, ensuring a deep and practical understanding for the executing chemist.
Part 1: Synthesis of the Precursor, 5-Hexenenitrile
The initial step focuses on the construction of the 5-hexenenitrile scaffold. This is achieved through a classic SN2 reaction, a cornerstone of organic synthesis, where the bromide in 5-bromo-1-pentene is displaced by a cyanide nucleophile.
Mechanistic Insights: The SN2 Pathway
The reaction between a primary alkyl halide, such as 5-bromo-1-pentene, and a cyanide salt like sodium or potassium cyanide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted process, the cyanide ion attacks the electrophilic carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide leaving group. The use of an ethanolic solvent is crucial as it solubilizes the cyanide salt to an extent, while the presence of water is minimized to prevent the competing formation of 5-hexen-1-ol.[1]
Experimental Protocol: Synthesis of 5-Hexenenitrile
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 5-Bromo-1-pentene | 149.03 | 14.9 g | 0.10 |
| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium cyanide (5.4 g, 0.11 mol) and anhydrous ethanol (100 mL).
-
Stir the suspension and add 5-bromo-1-pentene (14.9 g, 0.10 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude 5-hexenenitrile can be purified by vacuum distillation to yield a colorless liquid.
Part 2: Allylic Bromination to Yield this compound
The final and key transformation is the selective bromination of 5-hexenenitrile at the allylic position (the carbon atom adjacent to the double bond). The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this purpose.[3][4][5] This reaction is renowned for its ability to introduce a bromine atom at the allylic position without significant competing addition to the double bond.[3]
Mechanistic Deep Dive: The Wohl-Ziegler Radical Chain Reaction
The Wohl-Ziegler bromination proceeds through a free-radical chain mechanism.[6][7][8] The key to its selectivity lies in maintaining a low concentration of bromine (Br₂) and bromine radicals (Br•) in the reaction mixture.
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation.[9] This generates initiator radicals which then react with a source of bromine to produce a bromine radical.
Propagation:
-
A bromine radical abstracts a hydrogen atom from the allylic position of 5-hexenenitrile. This is the rate-determining step and is favored due to the lower bond dissociation energy of the allylic C-H bond and the resonance stabilization of the resulting allylic radical.[7][8]
-
The allylic radical then reacts with a molecule of Br₂ to form the product, this compound, and a new bromine radical, which continues the chain reaction.
Role of NBS: N-Bromosuccinimide's primary role is to provide a constant, low concentration of molecular bromine.[3][6][9] The hydrogen bromide (HBr) generated during the propagation step reacts with NBS to produce succinimide and a fresh molecule of Br₂.[7][9] This prevents the accumulation of HBr and Br₂, which could otherwise lead to the undesired electrophilic addition of bromine across the double bond.
Diagram of the Wohl-Ziegler Reaction Mechanism
A simplified representation of the Wohl-Ziegler radical chain mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 5-Hexenenitrile | 95.14 | 9.5 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 5-hexenenitrile (9.5 g, 0.10 mol), N-bromosuccinimide (18.7 g, 0.105 mol), and azobisisobutyronitrile (0.164 g, 0.001 mol) in carbon tetrachloride (150 mL). Note: CCl₄ is toxic and ozone-depleting; trifluorotoluene can be a suitable alternative.[4]
-
Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated with a UV lamp if desired.
-
The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.[10]
Experimental Workflow Diagram
A flowchart illustrating the key stages of the synthesis of this compound.
Conclusion and Future Perspectives
The described two-step synthesis provides a robust and logical pathway to this compound. The success of this synthesis hinges on careful control of reaction conditions, particularly in the Wohl-Ziegler bromination step, to ensure high selectivity for the desired allylic bromide. The purification of the final product is also critical to remove byproducts and unreacted starting materials. This compound represents a valuable synthetic intermediate, and the development of efficient and scalable routes to its synthesis is of significant interest to the chemical and pharmaceutical industries. Further optimization of this pathway, including the exploration of greener solvents and catalysts, will undoubtedly enhance its applicability and environmental footprint.
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OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]
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Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
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OpenStax. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination. (2023-09-20). [Link]
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Chemistry LibreTexts. 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination. (2024-09-24). [Link]
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Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). [Link]
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Synlett. User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. (2025-03-07). [Link]
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Wikipedia. Wohl–Ziegler bromination. [Link]
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Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
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A-Level Chemistry. Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism. [Link]
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5-Bromo-5-hexenenitrile chemical properties and structure
An In-Depth Technical Guide to 5-Bromo-5-hexenenitrile: Chemical Properties, Structure, and Applications in Modern Synthesis
Authored by: A Senior Application Scientist
Abstract: this compound is a bifunctional molecule of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of complex molecular architectures and pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and synthetic utility. We will delve into its reactivity, highlighting its role in key transformations such as cross-coupling reactions, and discuss its potential applications in the field of drug discovery and development.
Introduction
This compound, with the CAS number 177170-83-1, is a valuable reagent that combines the reactivity of a vinyl bromide and a nitrile functional group within a six-carbon aliphatic chain.[1] This unique combination allows for sequential and diverse chemical modifications, making it an attractive starting material for the synthesis of a wide array of organic compounds. The vinyl bromide moiety serves as a handle for the introduction of carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into amines, amides, carboxylic acids, or serve as a precursor for heterocyclic systems. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core chemical principles and practical applications of this compound.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a hexanenitrile backbone with a bromine atom and a double bond at the 5-position. This arrangement results in a terminal vinyl bromide functionality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177170-83-1 | [1] |
| Molecular Formula | C₆H₈BrN | [1] |
| Molecular Weight | 174.04 g/mol | [1] |
| Predicted Boiling Point | 238.7 ± 33.0 °C | [1] |
| Predicted Density | 1.348 ± 0.06 g/cm³ | [1] |
| Appearance | Not specified, likely a liquid | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Spectroscopic Analysis
While a publicly available, fully characterized set of spectra for this compound is not readily found, its structure allows for the prediction of its key spectroscopic features based on well-established principles of NMR, IR, and mass spectrometry.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the aliphatic chain protons, and the protons on the carbon adjacent to the nitrile group. The two geminal vinyl protons will likely appear as two distinct signals in the region of 5.5-6.5 ppm, each showing coupling to the other. The protons on the aliphatic chain (C2, C3, and C4) would resonate in the upfield region, typically between 1.5 and 2.5 ppm, with their multiplicity determined by the neighboring protons. The protons at C2, being adjacent to the electron-withdrawing nitrile group, would be expected to be the most downfield of the aliphatic signals.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by six distinct signals. The nitrile carbon (C1) would appear significantly downfield, typically in the range of 115-125 ppm. The sp² carbons of the vinyl group (C5 and C6) would resonate in the olefinic region, with C5 (bearing the bromine) expected around 110-120 ppm and C6 around 130-140 ppm. The sp³ carbons of the aliphatic chain (C2, C3, and C4) would be found in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[2] A sharp, medium-intensity absorption band is expected around 2240-2260 cm⁻¹ for the C≡N stretching vibration of the nitrile group. The C=C stretching vibration of the vinyl group would likely appear in the 1620-1680 cm⁻¹ region.[3] The C-H stretching vibrations of the sp² hybridized carbons of the alkene would be observed just above 3000 cm⁻¹, while the sp³ C-H stretches of the aliphatic chain would be seen just below 3000 cm⁻¹.[4]
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 173 and 175, with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).[5] Fragmentation patterns would likely involve the loss of a bromine atom, the nitrile group, and cleavage of the aliphatic chain.
Synthesis of this compound
Proposed Synthetic Protocol (Generalized)
This protocol is a conceptual outline and would require experimental optimization.
Step 1: Synthesis of Hex-5-ynenitrile
A suitable starting material would be 5-hexyn-1-ol, which can be oxidized to the corresponding aldehyde and then converted to the nitrile, or the hydroxyl group can be converted to a leaving group (e.g., tosylate) and displaced with cyanide.
Step 2: Anti-Markovnikov Hydrobromination of Hex-5-ynenitrile
The terminal alkyne can undergo hydrobromination to yield the desired terminal vinyl bromide. Anti-Markovnikov addition is crucial to obtain the 5-bromo isomer. This can often be achieved using radical initiators or specific transition metal catalysts.[6]
Experimental Procedure (Conceptual):
-
To a solution of hex-5-ynenitrile in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether), add a source of HBr (e.g., HBr gas or a solution of HBr in acetic acid).
-
In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or a suitable catalyst, stir the reaction mixture at an appropriate temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile building block in organic synthesis.
Cross-Coupling Reactions
The vinyl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[7][8] These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or vinyl substituents at the 5-position.[9]
-
Heck Reaction: Coupling with alkenes under palladium catalysis can lead to the formation of dienes.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst can be used to synthesize enynes.
Caption: Suzuki cross-coupling of this compound.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities:
-
Reduction: Reduction with reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can yield the corresponding primary amine, 6-amino-1-bromo-1-hexene.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, 5-bromo-5-hexenoic acid, or the corresponding amide.
Applications in Drug Discovery and Development
Bromo-organic compounds are important intermediates in the synthesis of pharmaceuticals.[10] The ability to introduce diverse substituents via cross-coupling reactions makes this compound a potentially valuable building block for creating libraries of compounds for biological screening. The hexenenitrile scaffold can be elaborated to access a wide range of molecular shapes and functionalities, which is a key aspect of modern drug discovery.[11] For instance, the introduction of aromatic or heteroaromatic moieties through Suzuki coupling could lead to compounds with potential applications as anticancer or antimicrobial agents.[10]
Safety and Handling
As with many bromo-organic compounds and nitriles, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its ability to undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it a valuable tool for the construction of complex molecules. For researchers in drug discovery and development, this compound offers a flexible platform for the synthesis of novel chemical entities with potential therapeutic applications. Further exploration of the reactivity and applications of this compound is warranted and is likely to lead to new and innovative synthetic methodologies.
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Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. [Link]
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Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach. RSC Advances, 2023. [Link]
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5-Bromo-5-hexenenitrile: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-5-hexenenitrile, a bifunctional molecule with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide leverages established chemical principles and data from analogous structures to offer in-depth insights into its synthesis, characterization, reactivity, and potential applications. By examining the distinct and synergistic properties of its vinyl bromide and nitrile functionalities, this document serves as a valuable resource for researchers and scientists seeking to incorporate this versatile building block into their synthetic strategies.
Chemical Identity and Physicochemical Properties
This compound is a chemical entity possessing both a reactive vinyl bromide and a versatile nitrile functional group. These two moieties, separated by a flexible four-carbon chain, allow for orthogonal chemical transformations, making it an attractive intermediate for the synthesis of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 177170-83-1 | , |
| Molecular Formula | C₆H₈BrN | |
| Molecular Weight | 174.04 g/mol | |
| Predicted Boiling Point | 238.7±33.0 °C | |
| Predicted Density | 1.348±0.06 g/cm³ |
Proposed Synthetic Routes
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on the principles of organic synthesis, several plausible routes can be designed by retrosynthetically disconnecting the target molecule into readily available starting materials. The key challenges lie in the selective introduction of the vinyl bromide and the nitrile group.
Strategy 1: From a Ketone Precursor
A common and effective method for the synthesis of vinyl halides is from ketone precursors.[1][2][3] This strategy would involve the initial synthesis of 5-oxohexanenitrile, followed by its conversion to the target vinyl bromide.
Caption: Proposed synthesis of this compound from a ketone precursor.
Experimental Protocol (General Procedure):
-
Synthesis of 5-Oxohexanenitrile: This precursor can be synthesized through various established methods, such as the oxidation of 5-hydroxyhexanenitrile or the hydroboration-oxidation of 5-hexynenitrile.
-
Formation of the Vinyl Phosphate: To a solution of 5-oxohexanenitrile in an aprotic solvent (e.g., THF, CH₂Cl₂), add a suitable base (e.g., triethylamine, pyridine). Cool the mixture to 0 °C and add a phosphorylating agent (e.g., diphenyl chlorophosphate) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Conversion to Vinyl Bromide: To a solution of the crude vinyl phosphate in a suitable solvent (e.g., dichloromethane), add a brominating agent such as triphenylphosphine dibromide at 0 °C. The reaction is typically stirred for several hours at room temperature.
-
Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Strategy 2: From a Terminal Alkyne
The anti-Markovnikov hydrobromination of a terminal alkyne presents another viable route to the target molecule.[4][5] This approach would start from 5-hexynenitrile.
Caption: Proposed synthesis of this compound from a terminal alkyne.
Experimental Protocol (General Procedure):
-
Synthesis of 5-Hexynenitrile: This starting material can be prepared by the reaction of 5-chloro-1-pentyne with sodium cyanide.
-
Hydrobromination:
-
Radical Addition: A solution of 5-hexynenitrile in a suitable solvent is treated with HBr gas in the presence of a radical initiator such as benzoyl peroxide or AIBN, often under UV irradiation.
-
Catalytic Method: A more modern and selective approach involves a catalytic anti-Markovnikov hydrobromination, for instance, using a copper catalyst with a suitable brominating agent.[4]
-
-
Work-up and Purification: The reaction mixture is carefully neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for this compound, the following characterization data are predicted based on the analysis of its functional groups and data from similar compounds.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the protons adjacent to the nitrile group, and the methylene protons of the aliphatic chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5 - 6.0 | m | 2H | =CH₂ (vinyl protons) |
| ~2.4 | t | 2H | -CH₂-CN |
| ~2.2 | q | 2H | -CH₂-C(Br)= |
| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the sp² carbons of the vinyl group, the sp carbon of the nitrile, and the sp³ carbons of the aliphatic backbone.
| Chemical Shift (δ, ppm) | Assignment |
| ~130 - 140 | C(Br)=CH₂ |
| ~120 - 125 | C(Br)=C H₂ |
| ~118 - 122 | -C≡N |
| ~30 - 40 | -C H₂-C(Br)= |
| ~25 - 35 | -C H₂-CH₂-CN |
| ~15 - 25 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the nitrile and the carbon-carbon double bond.[8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 - 2260 | Medium | C≡N stretch |
| ~1630 - 1650 | Medium | C=C stretch (vinyl) |
| ~3080 - 3100 | Medium | =C-H stretch (vinyl) |
| ~2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~550 - 750 | Strong | C-Br stretch |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11][12] Fragmentation patterns would likely involve the loss of Br, HCN, and cleavage of the aliphatic chain.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound opens up a wide array of synthetic possibilities, allowing for sequential or potentially one-pot transformations.
Reactions of the Vinyl Bromide Moiety
The vinyl bromide group is a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.[13][14][15]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents.[13][14][16][17] This is a powerful method for constructing complex molecular skeletons.
-
Heck-Mizoroki Reaction: Coupling with alkenes under palladium catalysis provides a route to substituted dienes.[18][19][20]
-
Stille Coupling: Reaction with organostannanes can also be employed for C-C bond formation.
-
Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis yields enynes.
Caption: Key cross-coupling reactions of the vinyl bromide moiety.
Reactions of the Nitrile Group
The nitrile group is a valuable functional group that can be transformed into a variety of other functionalities.[21][22][23][24][25]
-
Reduction to Amine: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the corresponding primary amine, 6-bromo-6-hepten-1-amine.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, 6-bromo-6-heptenoic acid.
-
Reaction with Organometallic Reagents: Addition of Grignard or organolithium reagents followed by aqueous workup leads to the formation of ketones.
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The Reactivity Profile of the Vinyl Bromide in 5-Bromo-5-hexenenitrile: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of the vinyl bromide moiety within the 5-bromo-5-hexenenitrile framework. While direct experimental data on this specific molecule is limited, this document synthesizes established principles of vinyl halide chemistry with the electronic influence of the distal nitrile group to present an inferred yet robust reactivity profile. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, offering insights into the molecule's potential applications in palladium-catalyzed cross-coupling reactions, radical cyclizations, and other transformations. Detailed experimental protocols, adapted from analogous systems, are provided to facilitate the practical application of the concepts discussed.
Introduction: The Synthetic Potential of a Bifunctional Building Block
This compound is a fascinating, bifunctional molecule that marries the reactivity of a vinyl bromide with the synthetic versatility of a nitrile. The vinyl bromide serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[1][2] The nitrile group, while electronically distant, exerts a subtle but significant influence on the reactivity of the vinyl bromide and offers a site for subsequent functionalization. This guide will explore the nuanced reactivity of this molecule, providing a theoretical and practical framework for its utilization in complex molecule synthesis.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through a two-step sequence starting from a suitable aldehyde precursor. This approach leverages well-established olefination and hydrohalogenation methodologies.
Synthetic Pathway
A likely synthetic route would involve a Corey-Fuchs reaction to generate a terminal alkyne, followed by a regioselective hydrobromination.[3][4][5]
Caption: Proposed synthetic pathway to this compound.
Experimental Protocols (Adapted)
Step 1: Synthesis of 5-Hexynenitrile via Seyferth-Gilbert Homologation (Alternative to Corey-Fuchs)
The Seyferth-Gilbert homologation offers a one-pot conversion of aldehydes to terminal alkynes.[6][7][8][9][10]
-
To a solution of dimethyl (diazomethyl)phosphonate (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add potassium tert-butoxide (1.2 equiv.) portionwise.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add a solution of 4-cyanobutanal (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-hexynenitrile.
Step 2: Anti-Markovnikov Hydrobromination of 5-Hexynenitrile
Radical-initiated hydrobromination of the terminal alkyne will yield the desired terminal vinyl bromide.[11][12][13][14]
-
Dissolve 5-hexynenitrile (1.0 equiv.) in a suitable solvent such as hexane.
-
Add a radical initiator, such as benzoyl peroxide (ROOR) (0.05 equiv.).
-
Bubble hydrogen bromide gas through the solution at 0 °C or use a solution of HBr in acetic acid.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Electronic Profile and Inferred Reactivity
The reactivity of the vinyl bromide in this compound is primarily dictated by the electronic properties of the C(sp²)-Br bond. The distal nitrile group, being electron-withdrawing, will exert a through-bond inductive effect (-I effect), which can subtly influence the reactivity of the vinyl bromide. This effect is expected to slightly decrease the electron density of the double bond, potentially making the bromine atom a better leaving group in certain reactions.
| Property | Influence of the Nitrile Group | Predicted Impact on Reactivity |
| C-Br Bond Polarity | Increased polarization due to the -I effect of the cyano group. | May facilitate oxidative addition in palladium-catalyzed reactions. |
| Alkene Electron Density | Slightly reduced. | May affect the rate of reactions sensitive to alkene electronics, such as the Heck reaction. |
| Radical Stability | Minimal direct effect on the stability of a vinyl radical at C5. | Radical reactions are expected to proceed similarly to unsubstituted analogs. |
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
Caption: Key palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the vinyl bromide and an organoboron reagent.[15][16][17][18][19][20]
Generic Experimental Protocol:
-
To a degassed mixture of this compound (1.0 equiv.), a boronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-5-hexenenitrile |
| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 5-Vinyl-5-hexenenitrile |
| Alkylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 5-Alkyl-5-hexenenitrile |
Heck Reaction
The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene.[1][21][22][23]
Generic Experimental Protocol:
-
To a mixture of this compound (1.0 equiv.), an alkene (1.5 equiv.), and a base such as triethylamine (2.0 equiv.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a palladium catalyst like Pd(OAc)₂ (0.05 equiv.) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv.).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of the vinyl bromide with an organozinc reagent, offering high functional group tolerance.[2][24][25][26][27]
Generic Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a solution of the organozinc reagent (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Radical Reactions
The C-Br bond in this compound can undergo homolytic cleavage to generate a vinyl radical. This intermediate can participate in various transformations, most notably intramolecular cyclization if a suitable radical acceptor is present. Given the structure of this compound, an intramolecular radical cyclization onto the nitrile group is a plausible reaction pathway under radical-generating conditions.
Intramolecular Radical Cyclization
The generation of a vinyl radical at C5 could lead to a 5-exo-dig cyclization onto the nitrile group, followed by further reactions of the resulting imidoyl radical. This type of cyclization is a powerful method for the synthesis of cyclic compounds.[28][29][30][31][32]
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An In-depth Technical Guide on the Formation of 5-Bromo-5-hexenenitrile
Introduction
For researchers, scientists, and professionals in drug development, the precise functionalization of molecules is a cornerstone of innovation. 5-Bromo-5-hexenenitrile, a bifunctional molecule containing both a vinyl bromide and a nitrile group, represents a versatile building block for the synthesis of more complex chemical entities. The strategic introduction of a bromine atom at the allylic position of 5-hexenenitrile is a key transformation that opens avenues for subsequent nucleophilic substitutions, cross-coupling reactions, and other modifications. This guide provides a comprehensive exploration of the mechanism behind the formation of this compound, grounded in the principles of free-radical chemistry. We will delve into the causality of experimental choices, present a robust, self-validating protocol, and offer predicted analytical data for the characterization of the target molecule.
Core Principles: The Wohl-Ziegler Reaction
The synthesis of this compound is achieved through an allylic bromination, a classic transformation in organic chemistry known as the Wohl-Ziegler reaction.[1][2] This reaction selectively introduces a bromine atom at the carbon adjacent to a double bond. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under controlled conditions.[3] A key advantage of using NBS is that it maintains a low and constant concentration of molecular bromine (Br₂) in the reaction medium, thereby favoring the desired allylic substitution over the competing electrophilic addition of bromine across the double bond.[4]
Mechanistic Deep Dive: A Radical Chain Pathway
The formation of this compound proceeds via a free-radical chain mechanism, which can be dissected into three distinct stages: initiation, propagation, and termination.
Initiation: The Genesis of Radicals
The reaction is initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), upon exposure to heat or UV light.[1] This generates initial radicals which then react with N-bromosuccinimide (NBS) to produce a bromine radical (Br•). The relatively weak N-Br bond in NBS facilitates this process.
Caption: Initiation of the allylic bromination.
Propagation: The Chain Reaction
The propagation phase consists of two key steps that constitute the chain reaction:
-
Step 1: Allylic Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the allylic position (C4) of 5-hexenenitrile. This is the rate-determining step and is favored due to the lower bond dissociation energy of allylic C-H bonds compared to other C-H bonds in the molecule.[5] This abstraction generates a resonance-stabilized allylic radical.
-
Step 2: Bromination of the Allylic Radical: The newly formed allylic radical reacts with a molecule of bromine (Br₂), which is present in low concentration, to yield the final product, this compound, and a new bromine radical. This bromine radical can then participate in another hydrogen abstraction, thus propagating the chain.
The necessary Br₂ is generated in situ from the reaction of HBr (a byproduct of the hydrogen abstraction) with NBS.[3] This clever regeneration maintains the low Br₂ concentration crucial for selectivity.
Caption: The propagation cycle of allylic bromination.
Potential for Allylic Rearrangement and Isomeric Products
The allylic radical formed from 5-hexenenitrile is resonance-stabilized, meaning the unpaired electron is delocalized over two carbon atoms (C4 and C6). This delocalization can lead to the formation of two constitutional isomers upon reaction with Br₂.
Caption: Resonance structures of the allylic radical.
Reaction of the bromine molecule at C4 would lead to the thermodynamically more stable internal alkene, while reaction at C6 would yield the terminal alkene. The distribution of these products can be influenced by steric and electronic factors, as well as the reaction conditions. For terminal alkenes like 5-hexenenitrile, the formation of the rearranged, internal bromoalkene is often a significant pathway.[6]
Termination: Ending the Chain
The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and an allylic radical combining.
Experimental Protocol: A Self-Validating System
The following is a proposed experimental protocol for the synthesis of this compound, adapted from a similar, well-established procedure for the allylic bromination of an analogous substrate.[7]
| Parameter | Value/Condition | Rationale for Causality |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | CCl₄ is a traditional solvent for Wohl-Ziegler reactions as it is inert to the radical conditions.[8] Acetonitrile is a viable, less toxic alternative.[1] |
| Radical Initiator | Dibenzoyl Peroxide or AIBN | Provides a reliable source of initial radicals upon heating to initiate the chain reaction. |
| Temperature | Reflux | The thermal energy is required to induce the decomposition of the radical initiator and drive the reaction. |
| Monitoring | Disappearance of NBS/Appearance of Succinimide | Succinimide, the byproduct of the reaction, is insoluble in CCl₄ and will float to the surface, providing a visual cue for reaction completion.[1] |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hexenenitrile (1.0 equivalent) in carbon tetrachloride (10 volumes).
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of dibenzoyl peroxide (0.02 equivalents) to the solution.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide floating on the solvent surface.
-
Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide by-product.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 5.8-6.2 (m, 2H, -CH=CH-), 4.0-4.2 (m, 1H, -CHBr-), 2.3-2.6 (t, 2H, -CH₂-CN), 1.8-2.2 (m, 2H, -CH₂-CH₂-CN) |
| ¹³C NMR (CDCl₃) | δ 130-135 (-CH=), 120-125 (=CH-), 118-120 (-CN), 50-55 (-CHBr-), 30-35 (-CH₂-), 20-25 (-CH₂-) |
| IR (thin film) | ~3050 cm⁻¹ (=C-H stretch), ~2250 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (C=C stretch), ~600-700 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | M⁺ peak corresponding to C₆H₈BrN, characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). |
Conclusion
The formation of this compound via the Wohl-Ziegler reaction is a powerful synthetic tool that leverages a well-understood free-radical chain mechanism. The use of N-bromosuccinimide is critical for achieving the desired allylic substitution with high selectivity. Careful consideration of the potential for allylic rearrangement is necessary to predict and potentially control the formation of isomeric products. The proposed experimental protocol provides a solid foundation for the synthesis of this valuable building block, and the predicted spectroscopic data will aid in its characterization. This guide serves as a testament to the predictive power of mechanistic understanding in guiding synthetic strategy and enabling the creation of novel molecules for scientific advancement.
References
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-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2014, June 19). How can I achieve allylic bromination? I have an incomplete reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
YouTube. (2020, October 24). Brominating the Allylic Position with NBS. Retrieved from [Link]
-
OpenRiver. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hexenenitrile. Retrieved from [Link]
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Navigating the Synthesis and Supply of 5-Bromo-5-hexenenitrile: A Technical Guide for Chemical Researchers
For the discerning researcher in organic synthesis and drug development, the strategic incorporation of unique functional groups is paramount to molecular innovation. 5-Bromo-5-hexenenitrile, a molecule featuring both a terminal vinyl bromide and a nitrile moiety, presents itself as a versatile building block. This guide offers an in-depth exploration of its chemical attributes, a practical overview of its commercial availability, and a scientifically grounded perspective on its synthesis and potential applications.
Molecular Profile and Physicochemical Properties
This compound possesses a chemical structure that lends itself to a variety of synthetic transformations. The vinyl bromide can participate in cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Hexenenitrile | 5-Bromo-1-hexene |
| Molecular Formula | C₆H₈BrN | C₆H₉N[1][2][3] | C₆H₁₁Br[4] |
| Molecular Weight | 174.04 g/mol [5] | 95.14 g/mol [1][2] | 163.056 g/mol [4] |
| Boiling Point | 238.7±33.0 °C (Predicted)[5] | 160-162 °C @ 760 mmHg[6] | Not available |
| Density | 1.348±0.06 g/cm³ (Predicted)[5] | Not available | Not available |
| CAS Number | 177170-83-1[5][7] | 5048-19-1[1][3][6][8] | 4558-27-4[4] |
It is important to note that some of the physicochemical data for this compound are predicted, highlighting its status as a specialized research chemical.[5]
Commercial Availability and Procurement
For researchers looking to acquire this compound, the compound is available from a select number of specialized chemical suppliers. These suppliers typically cater to research and development quantities.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Additional Information |
| BLDpharm | This compound | 177170-83-1 | Provides access to NMR, HPLC, LC-MS, and UPLC data.[7] |
| ChemicalBook | 5-Bromohex-5-enenitrile | 177170-83-1 | Lists predicted properties such as boiling point and density.[5] |
Prospective buyers should contact these suppliers directly to inquire about purity, available quantities, and current pricing. Given its specialized nature, custom synthesis may be an option offered by some suppliers for larger quantities.
Synthesis Strategies: A Proposed Retrosynthetic Approach
Caption: Retrosynthetic analysis for this compound.
A potential forward synthesis could involve the allylic bromination of 5-hexenenitrile using a reagent like N-bromosuccinimide (NBS) with a radical initiator.
Proposed Experimental Protocol: Synthesis of this compound from 5-Hexenenitrile
Disclaimer: This is a theoretical protocol and should be optimized and performed with all necessary safety precautions by a qualified chemist.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-hexenenitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Applications in Synthetic Chemistry and Drug Discovery
The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of complex molecules.
-
Cross-Coupling Reactions: The vinyl bromide moiety is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at the 5-position.
-
Nucleophilic Substitution: The bromine atom can also undergo nucleophilic substitution, although this is generally less favorable on a vinylic substrate compared to an alkyl halide.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open up a vast chemical space for derivatization.
Caption: Potential synthetic transformations of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, general precautions for handling bromo- and nitrile-containing compounds should be strictly followed.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10][11][12] Avoid contact with skin, eyes, and clothing.[9][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9][11]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air.[9] If swallowed, rinse mouth with water and consult a physician.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]
Researchers should always consult the supplier-provided SDS before handling any chemical.
Conclusion
This compound is a specialized yet potentially valuable building block for chemical synthesis. While its commercial availability is limited to a few suppliers, its synthesis from more common precursors appears feasible. The dual functionality of this molecule offers a range of possibilities for the construction of complex molecular architectures, making it a compound of interest for researchers in drug discovery and materials science. As with any research chemical, proper safety precautions are paramount during its handling and use.
References
- Sigma-Aldrich. (2014).
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.
- Fisher Scientific. (n.d.).
-
PubChem. (n.d.). 5-Bromohexanenitrile. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-hexene nitrile. Retrieved from [Link]
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-
Angene Chemical. (n.d.). 5-Hexenenitrile. Retrieved from [Link]
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-
NIST. (n.d.). 5-Bromo-1-hexene. Retrieved from [Link]
- ChemicalBook. (2025). A new method for synthesizing 5-Bromo-1-pentene.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-5-hexenenitrile
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for 5-Bromo-5-hexenenitrile, a halogenated nitrile with significant potential in synthetic chemistry. Recognizing the limited availability of specific toxicological data for this compound, this document synthesizes information from its structural analogues—aliphatic nitriles, organobromine compounds, and vinyl bromides—to offer a robust framework for risk assessment and mitigation. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and engineering controls to ensure the safe utilization of this reactive intermediate in a laboratory setting.
Introduction: Understanding the Compound
This compound is a bifunctional molecule featuring both a nitrile group and a vinyl bromide. This unique combination makes it a valuable building block in organic synthesis, allowing for a variety of chemical transformations. However, these same reactive functional groups necessitate a thorough understanding of its potential hazards. The presence of the nitrile moiety suggests a potential for the release of cyanide, while the vinyl bromide introduces the risks associated with organobromine compounds, including potential carcinogenicity and reactivity as an alkylating agent.
This guide is structured to provide a proactive approach to safety, emphasizing a deep understanding of the "why" behind each precaution. By treating this compound with the respect it deserves, researchers can confidently and safely explore its synthetic utility.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are derived from its chemical structure. A comprehensive risk assessment should be conducted before any new experimental procedure involving this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN | |
| Molecular Weight | 174.04 g/mol | [1] |
| Boiling Point | 238.7 ± 33.0 °C (Predicted) | [1] |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Not available. Assumed to be a liquid. | |
| Solubility | Insoluble in water (predicted). Soluble in organic solvents. | |
| Vapor Pressure | Not available. Expected to be low at room temperature. | |
| Flash Point | Not available. Treat as a combustible liquid. |
Toxicological Profile: A Synthesis of Analog Data
-
Aliphatic Nitrile Toxicity: Aliphatic nitriles can be metabolized in the body to release the cyanide ion, which is a potent inhibitor of cellular respiration[3][4]. The toxicity of unsaturated aliphatic nitriles, such as this compound, is not solely dependent on cyanide release and may involve other mechanisms[1].
-
Organobromine Compound Toxicity: Many organobromine compounds are alkylating agents, meaning they can react with biological macromolecules like DNA, which can lead to mutagenic and carcinogenic effects[5]. Some organobromine compounds are also known to be persistent in the environment and can bioaccumulate[6].
-
Vinyl Bromide Toxicity: Vinyl bromide is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC)[7][8]. It can be metabolized to reactive intermediates that can bind to DNA and other cellular components[7].
Given these considerations, this compound should be handled as a highly toxic substance with suspected carcinogenic potential .
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory when working with this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Designated Area: It is highly recommended to establish a designated area within the fume hood for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Gloves: Due to the compound's toxicity and potential for skin absorption, appropriate glove selection is critical.
-
Recommended: Nitrile gloves with a minimum thickness of 8 mil are a suitable starting point for incidental contact. For extended handling, consider using thicker gloves or double-gloving.
-
Compatibility: Always consult a glove compatibility chart for halogenated and nitrile compounds. It is important to note that aromatic and halogenated hydrocarbons can degrade many glove materials[9]. Regularly inspect gloves for any signs of degradation or contamination and change them immediately if compromised.
-
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Never work with this compound outside of a fume hood. Do not eat, drink, or smoke in the laboratory.
-
Prevent Aerosol Generation: Handle the compound gently to avoid the formation of aerosols.
-
Use Appropriate Equipment: Use glassware and equipment that are in good condition and compatible with the chemical.
-
Weighing: Weigh the compound in a tared, sealed container within the fume hood.
-
Transfers: Conduct all transfers of the liquid within the fume hood, preferably over a spill tray.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Segregation: Store separately from strong oxidizing agents, acids, bases, and reducing agents[10].
-
Locked Storage: Due to its toxicity, it is advisable to store this compound in a locked cabinet or a designated, restricted-access area.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire
-
Fire Extinguishing Media:
-
Suitable: Use a dry chemical, carbon dioxide, or foam extinguisher[11].
-
Unsuitable: Do not use a direct stream of water, as it may spread the fire.
-
-
Firefighting Procedures:
-
If a fire occurs, evacuate the area and call the fire department.
-
Only trained personnel should attempt to extinguish the fire, and only if it is small and can be done safely.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
-
Be aware that combustion may produce toxic and corrosive gases, including hydrogen cyanide, hydrogen bromide, and oxides of nitrogen.
-
First Aid
Immediate medical attention is crucial in all cases of exposure.
-
Inhalation:
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes[14].
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious and able to swallow, rinse their mouth with water.
-
Seek immediate medical attention.
-
Note on Cyanide Poisoning: Due to the potential for cyanide release, be prepared for the possibility of cyanide poisoning. The administration of a cyanide antidote, such as hydroxocobalamin, should only be performed by trained medical personnel[1].
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled container. Halogenated organic waste should be segregated from non-halogenated waste[5][10].
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.
Experimental Workflow and Risk Mitigation
The following diagrams illustrate a logical workflow for handling this compound and a decision-making process for risk mitigation.
Figure 1: A generalized experimental workflow for handling this compound.
Figure 2: A decision-making diagram for mitigating exposure risks.
Conclusion
While this compound presents significant hazards, a thorough understanding of its chemical nature and a disciplined approach to safety can effectively mitigate the associated risks. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely harness the synthetic potential of this valuable compound. Continuous vigilance and a commitment to a strong safety culture are paramount when working with any reactive and toxic chemical.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
International Agency for Research on Cancer. (1999). Vinyl bromide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Retrieved from [Link]
-
Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]
- Hard, G. C. (2002). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. Magnesium Research, 15(3-4), 251-269.
-
Mesa Fire and Medical Department. (n.d.). Flammable Liquid Incidents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
-
University of Liverpool Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]
-
Health and Safety Executive and National Poisons Information Service. (n.d.). Cyanide poisoning: recommendations on first aid treatment for employers and first aiders. Retrieved from [Link]
- Wang, P., Zhang, Q., Zhang, H., Wang, Y., Sun, H., & Jiang, G. (2015). Organobromine compound profiling in human adipose. Environmental Pollution, 203, 1-7.
-
Monash University. (2022). First aid for cyanide exposure. Retrieved from [Link]
-
University of Leeds. (n.d.). Cyanide poisoning. Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
Medscape. (2023). Cyanide Toxicity Treatment & Management. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 5-Bromo-5-hexenenitrile in the Genesis of Complex Heterocyclic Architectures
Introduction: Unveiling a Versatile Precursor for Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular scaffolds remains a paramount objective. Heterocyclic compounds, in particular, form the bedrock of numerous pharmaceuticals, agrochemicals, and functional materials. Within this context, 5-bromo-5-hexenenitrile emerges as a precursor of significant strategic value. Its unique structural motif, featuring a terminal vinyl bromide and a nitrile functionality connected by a flexible alkyl chain, offers a rich playground for a diverse array of cyclization strategies. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of valuable nitrogen-containing heterocycles, with a particular focus on substituted piperidines.
The strategic importance of this compound lies in its predisposition to undergo radical cyclization reactions. The vinyl bromide moiety serves as an excellent radical acceptor, while the nitrile group can be either a spectator or an active participant in the transformation, ultimately influencing the structure of the resulting heterocyclic core. This guide will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their practical implementation.
Core Principles: The Power of Radical Cyclizations
The conversion of this compound into heterocyclic structures predominantly relies on the principles of radical chemistry. Radical cyclizations are powerful tools for the formation of five- and six-membered rings and offer several advantages over traditional ionic methods, including mild reaction conditions and high functional group tolerance.[1]
The key mechanistic steps involve:
-
Radical Initiation: Generation of a radical species, typically through the homolytic cleavage of a weak bond, often facilitated by a radical initiator or photoredox catalysis.
-
Radical Generation on the Precursor: Formation of a primary or secondary alkyl radical at a position amenable to cyclization. In the context of reactions involving this compound, this may involve the addition of a radical to the nitrile or another functional group introduced to the molecule.
-
Intramolecular Cyclization: The generated radical attacks the terminal double bond of the vinyl bromide in an intramolecular fashion. According to Baldwin's rules, the 6-membered ring closure (6-endo-trig) is a viable pathway, leading to the formation of a piperidine ring system. The alternative 5-exo-trig cyclization, which would lead to a five-membered ring, is also a mechanistic possibility that must be considered and can sometimes be favored kinetically.[2][3][4]
-
Radical Termination/Propagation: The cyclized radical intermediate is then quenched or participates in a chain propagation step to yield the final product and regenerate a radical species.
Modern methodologies have largely moved away from the use of toxic tin reagents for radical generation, favoring "tin-free" methods.[5][6][7] These often employ visible-light photoredox catalysis, which allows for the generation of radicals under exceptionally mild conditions.[1]
Synthesis of the Precursor: this compound
A reliable synthesis of the starting material is crucial for any synthetic campaign. While literature on the specific synthesis of this compound is not abundant, a plausible and practical approach can be adapted from known transformations of similar substrates. A common strategy involves the conversion of a readily available starting material like 6-bromo-1-hexene.[8][9]
Protocol 1: Synthesis of this compound (Proposed Route)
This proposed two-step synthesis starts from the commercially available 6-bromo-1-hexene.
Step 1: Conversion of 6-bromo-1-hexene to 6-bromohexanenitrile
This step involves the introduction of the nitrile functionality via a nucleophilic substitution reaction.
-
Reagents and Materials:
-
6-bromo-1-hexene
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 6-bromo-1-hexene (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.1 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 6-bromohexanenitrile.
-
Step 2: Introduction of the Double Bond to Yield this compound
This step involves a dehydrobromination reaction to introduce the terminal double bond.
-
Reagents and Materials:
-
6-bromohexanenitrile
-
A strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 6-bromohexanenitrile (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Application in Heterocyclic Synthesis: The Formation of Functionalized Piperidines
The true utility of this compound is realized in its conversion to complex heterocyclic structures. One of the most promising applications is in the synthesis of functionalized piperidines, a scaffold of immense importance in medicinal chemistry.[10] The following protocol outlines a general procedure for a tin-free radical cyclization to access this valuable heterocyclic core.
Protocol 2: Tin-Free Radical Cyclization for the Synthesis of a Substituted Piperidine
This protocol utilizes a photoredox-catalyzed approach, which is a mild and environmentally benign method for radical generation.[1]
-
Reagents and Materials:
-
This compound
-
A suitable radical precursor (e.g., an N-centered radical precursor for N-functionalization)
-
A photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye)
-
A sacrificial electron donor (e.g., a tertiary amine like triethylamine or Hantzsch ester)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., a blue LED lamp)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Experimental Workflow:
Caption: General workflow for the photoredox-catalyzed synthesis of piperidines.
-
Detailed Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and the sacrificial electron donor (e.g., Hantzsch ester, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed acetonitrile via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin irradiation with vigorous stirring at room temperature.
-
Monitor the reaction for the consumption of the starting material using TLC or LC-MS.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted piperidine.
-
Mechanistic Rationale and Expected Outcome
The photoredox-catalyzed reaction proceeds through a series of single-electron transfer (SET) events. The excited state of the photocatalyst reduces the C-Br bond of a suitable radical precursor, generating a radical. This radical can then add to the nitrile of this compound, or more likely, a derivative where the nitrile has been converted to an imine or other reactive group prior to cyclization. The resulting nitrogen-centered radical would then undergo a 6-endo-trig cyclization onto the vinyl bromide. The resulting radical intermediate is then reduced and protonated to give the final piperidine product.
Caption: Simplified mechanism of photoredox-catalyzed piperidine synthesis.
Table 1: Representative Reaction Parameters for Piperidine Synthesis
| Entry | Radical Precursor | Photocatalyst | Solvent | Yield (%) |
| 1 | N-aryl imine derivative | fac-[Ir(ppy)₃] | CH₃CN | Expected good to excellent |
| 2 | Oxime ether derivative | Eosin Y | DMF | Expected moderate to good |
| 3 | Hydrazone derivative | Ru(bpy)₃Cl₂ | CH₃CN/H₂O | Expected moderate to good |
| Note: The yields are hypothetical and would need to be determined experimentally. |
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for the synthesis of nitrogen-containing heterocycles. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore its synthetic potential. The amenability of this precursor to modern, tin-free radical cyclization methods, particularly those driven by photoredox catalysis, opens up avenues for the creation of diverse libraries of functionalized piperidines and other related heterocycles. Future work in this area could focus on expanding the scope of radical precursors, developing asymmetric variants of these cyclizations, and applying these methodologies to the total synthesis of biologically active natural products. The continued exploration of the chemistry of this compound is sure to yield exciting and valuable contributions to the field of heterocyclic chemistry.
References
-
Chemical Communications. (n.d.). Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Retrieved from [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]
-
Mulcahy, S. P., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(40), 26065-26069. [Link]
-
PubMed. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Radical cyclization. Retrieved from [Link]
-
ChemRxiv. (2025). Atom transfer radical addition on aromatic rings: Ruthenium-catalyzed synthesis of benzyl/allyl-halide substituted (dihydro)naphthalenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Visible-Light Photoredox Catalyzed Oxidative Strecker Reaction. Retrieved from [Link]
-
ChemTube3D. (n.d.). Classes of cyclization (5-exo-trig). Retrieved from [Link]
-
Harvard University. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
PubMed. (2002). 5-Endo-trig radical cyclizations: disfavored or favored processes? Retrieved from [Link]
-
Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hexenenitrile. Retrieved from [Link]
-
SciSpace. (2005). (Open Access) Tin-free radical reactions mediated by organoboron compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN115850026A - Method for synthesizing 5-hexene-1-alcohol.
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- 6. Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
Application Note: High-Purity Isolation of 5-Bromo-5-hexenenitrile for Advanced Research and Development
For inquiries, please contact: [email protected]
Abstract
5-Bromo-5-hexenenitrile is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile precursor for the introduction of both a nitrile and a vinyl bromide moiety. These functional groups are gateways to a multitude of chemical transformations, making the compound a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials. The presence of impurities can significantly hinder its reactivity and lead to undesirable side products in subsequent reactions. This application note provides a detailed, step-by-step protocol for the purification of this compound, ensuring high purity and batch-to-batch consistency for researchers, scientists, and drug development professionals. The described methodology combines a liquid-liquid extraction workup with high-vacuum distillation, a robust and scalable technique for the purification of volatile and semi-volatile organic compounds.
Introduction: The Synthetic Utility and Purification Imperative
This compound's synthetic appeal lies in the orthogonal reactivity of its two key functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions. The vinyl bromide moiety is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of carbon-carbon bonds.
The successful application of this versatile building block is, however, critically dependent on its purity. Crude this compound, synthesized via various routes, may contain unreacted starting materials, reagents, and byproducts. These impurities can interfere with downstream applications by poisoning catalysts, competing in reactions, or being incorporated into the final product, complicating isolation and characterization. Therefore, a robust purification strategy is paramount. This guide details a field-proven method for achieving high-purity this compound.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for safe handling and effective purification.
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN | |
| Molecular Weight | 174.04 g/mol | [1] |
| Predicted Boiling Point | 238.7 ± 33.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.348 ± 0.06 g/cm³ | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid |
Safety Precautions:
Purification Workflow Overview
The purification of this compound from a crude reaction mixture is a multi-step process designed to remove both water-soluble and organic-soluble impurities. The overall workflow is depicted below.
Caption: Purification workflow for this compound.
Detailed Experimental Protocol
This protocol assumes the crude this compound is present in an organic solvent following a synthetic workup.
Materials and Equipment
-
Crude this compound in an organic solvent (e.g., diethyl ether, dichloromethane)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
High-vacuum pump
-
Short-path distillation apparatus or Vigreux column
-
Heating mantle with magnetic stirring
-
Thermometer
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Glassware (round-bottom flasks, receiving flasks)
Step-by-Step Purification Procedure
Part 1: Liquid-Liquid Extraction
This initial step aims to remove water-soluble impurities such as salts and polar byproducts.
-
Transfer to Separatory Funnel: Transfer the crude product solution to a separatory funnel of appropriate size.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Layer Separation: Allow the layers to separate. The organic layer, containing the product, will typically be the upper layer if a solvent less dense than water (like diethyl ether) is used, and the lower layer with a solvent denser than water (like dichloromethane). Drain and discard the aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution to the organic layer in the separatory funnel. The brine wash helps to break up any emulsions and further removes dissolved water from the organic phase. Gently mix and allow the layers to separate.
-
Collect Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask.
Part 2: Drying the Organic Phase
This step removes residual water from the organic solution.
-
Add Drying Agent: Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the Erlenmeyer flask containing the organic solution. A general guideline is to add enough so that some of the drying agent remains free-flowing when the flask is swirled.
-
Drying Time: Swirl the flask for 5-10 minutes. If all the drying agent clumps together, add more until some remains mobile.
-
Filtration: Filter the solution through a fluted filter paper or a small plug of cotton wool in a funnel to remove the drying agent. Collect the filtrate in a clean, dry round-bottom flask.
Part 3: Solvent Removal and High-Vacuum Distillation
Distillation separates the desired product from non-volatile impurities and any remaining solvent based on differences in boiling points.[7][8] Given the predicted high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.[7][8]
-
Solvent Removal: Remove the bulk of the solvent using a rotary evaporator. Use a water bath temperature that is appropriate for the solvent being removed, and do not heat excessively to avoid loss of the product.
-
Apparatus Setup: Assemble a short-path or Vigreux distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. A magnetic stir bar should be added to the distillation flask for smooth boiling.
-
System Evacuation: Connect the apparatus to a high-vacuum pump with a cold trap in between to protect the pump from volatile substances. Slowly and carefully apply the vacuum.
-
Heating and Distillation: Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle. Stir the contents to ensure even heating.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure achieved by the vacuum pump. Discard any initial forerun and stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating potentially explosive residues.
-
Product Recovery: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum. Transfer the purified this compound to a clean, tared vial.
Characterization and Quality Control
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess for the presence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the key functional groups (nitrile and vinyl bromide).
Storage and Handling
Purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated to minimize decomposition.[9][10] Organobromine compounds can be light-sensitive, so storage in an amber vial is recommended.[10]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion formation during extraction | Vigorous shaking; presence of surfactants. | Add more brine to the separatory funnel. Allow the mixture to stand for a longer period. If necessary, filter the entire mixture through a pad of Celite. |
| Low recovery after distillation | Product loss due to high volatility; decomposition at high temperatures. | Ensure the cold trap is functioning effectively. Use a lower distillation pressure to reduce the required temperature. |
| Product is colored after distillation | Thermal decomposition; presence of impurities. | Ensure a good vacuum is achieved to lower the boiling point. Consider a pre-purification step like flash chromatography if significant colored impurities are present in the crude material. |
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound. By carefully following these steps, researchers can obtain high-purity material suitable for demanding synthetic applications. The combination of a thorough aqueous workup and high-vacuum distillation ensures the removal of a wide range of potential impurities, leading to a final product of high quality and consistency.
References
- Google Patents. (n.d.). US4156690A - Method for preparing unsaturated nitriles.
- Google Patents. (n.d.). US3960923A - Process for the preparation of α,β-unsaturated nitriles.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Contemporary Daguerreotypes. (2015). Storing & Handling Bromine. Retrieved from [Link]
-
Wikipedia. (n.d.). Organobromine compound. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]
Sources
- 1. 177170-83-1 CAS MSDS (5-Bromohex-5-enenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 7. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
- 8. US3960923A - Process for the preparation of α,β-unsaturated nitriles - Google Patents [patents.google.com]
- 9. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]
- 10. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: 5-Bromo-5-hexenenitrile in Natural Product Synthesis
Introduction: A Versatile Radical Precursor for Complex Scaffolds
In the intricate tapestry of natural product synthesis, the strategic construction of cyclic systems remains a cornerstone of molecular design. Among the myriad of reagents developed for this purpose, 5-bromo-5-hexenenitrile emerges as a potent and versatile precursor for the generation of key radical intermediates. Its unique structural motif, featuring a terminal vinyl bromide and a nitrile group, allows for the orchestrated formation of both five- and six-membered rings, which are ubiquitous in a vast array of bioactive natural products. This application note will delve into the utility of this compound, providing detailed protocols and mechanistic insights for its application in the synthesis of functionalized cyclopentanes and cyclohexanes, critical building blocks for the synthesis of alkaloids, terpenoids, and other complex natural products.
The power of this compound lies in its ability to generate a 5-hexenyl radical upon treatment with a radical initiator. This intermediate is primed to undergo intramolecular cyclization, a process governed by a delicate interplay of kinetic and thermodynamic factors. Understanding these principles is paramount to harnessing the full synthetic potential of this reagent.
The Fundamental Chemistry: 5-Hexenyl Radical Cyclization
The intramolecular cyclization of the 5-hexenyl radical is a classic and well-studied reaction in organic chemistry. The primary radical, generated from the homolytic cleavage of the carbon-bromine bond of this compound, can cyclize to form either a five-membered ring (via 5-exo-trig cyclization) or a six-membered ring (via 6-endo-trig cyclization).
It is a well-established principle that the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway.[1] This preference is attributed to more favorable orbital overlap in the chair-like transition state leading to the five-membered ring.[2] Consequently, reactions conducted under kinetic control predominantly yield cyclopentane derivatives.
However, the regiochemical outcome can be influenced by various factors, including the substitution pattern on the alkene and the reaction conditions. For instance, the presence of substituents on the double bond can alter the relative stabilities of the transition states, potentially favoring the formation of a six-membered ring.[2]
Experimental Protocol 1: Synthesis of Functionalized Cyclopentanes via 5-exo-trig Radical Cyclization
This protocol outlines a general procedure for the tin-mediated radical cyclization of this compound to afford a functionalized cyclopentane. The use of tributyltin hydride is a classic method for initiating such transformations.[3]
Reaction Scheme:
A representative 5-exo-trig radical cyclization.
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (or toluene)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous benzene via syringe to achieve a concentration of 0.02 M with respect to the substrate.
-
Initiator Addition: Add AIBN (0.1 eq) to the solution.
-
Reagent Addition: In a separate flask, prepare a solution of tributyltin hydride (1.1 eq) in anhydrous benzene.
-
Reaction Initiation: Heat the reaction mixture to reflux (approximately 80 °C).
-
Slow Addition: Add the tributyltin hydride solution dropwise to the refluxing mixture over a period of 2-3 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the tin hydride, which minimizes premature reduction of the initial radical.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized cyclopentane.
Causality Behind Experimental Choices:
-
AIBN as Initiator: AIBN is a common thermal radical initiator that decomposes at a convenient rate at 80 °C to generate radicals that can abstract a hydrogen atom from tributyltin hydride, thus propagating the radical chain reaction.
-
Tributyltin Hydride: This reagent serves as both the radical chain carrier and the hydrogen atom donor to terminate the cyclization sequence.
-
Anhydrous Conditions: The reaction is sensitive to moisture and oxygen, which can quench the radical intermediates. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.
-
Slow Addition of Bu₃SnH: Maintaining a low concentration of the tin hydride is critical to favor the desired intramolecular cyclization over direct reduction of the initially formed radical.
Advanced Application: Synthesis of Functionalized Cyclohexanes
While the 5-exo-trig cyclization is the kinetically preferred pathway, recent advancements have enabled the selective formation of six-membered rings from 5-hexenyl radical precursors. This is often achieved through carefully designed substrates or reaction conditions that favor the 6-endo-trig closure. This approach is particularly valuable for the synthesis of decalin systems and other complex polycyclic natural products.
Conceptual Workflow for 6-endo-trig Cyclization:
Controlling regioselectivity in 5-hexenyl radical cyclizations.
A detailed protocol for a specific 6-endo cyclization would be highly substrate-dependent. However, the general principles often involve the introduction of stabilizing groups on the alkene or the use of Lewis acids to influence the transition state geometry.
Data Summary
| Reagent | Role | Stoichiometry |
| This compound | Radical Precursor | 1.0 eq |
| Tributyltin hydride | Radical Propagator & H-atom donor | 1.1 - 1.5 eq |
| AIBN | Radical Initiator | 0.1 - 0.2 eq |
| Anhydrous Benzene | Solvent | 0.01 - 0.05 M |
Typical yields for 5-exo-trig cyclizations range from 60-90%, depending on the substrate.
Conclusion
This compound is a valuable and versatile building block in the synthesis of natural products. Its ability to serve as a precursor to the 5-hexenyl radical opens up a wealth of possibilities for the construction of functionalized five- and six-membered rings. By understanding the fundamental principles of radical cyclization and carefully controlling the reaction conditions, researchers can effectively utilize this reagent to forge complex molecular architectures, paving the way for the synthesis of novel and medicinally important compounds. The protocols and insights provided herein are intended to serve as a guide for scientists and drug development professionals seeking to incorporate this powerful synthetic tool into their research endeavors.
References
-
Jasperse, C. P.; Curran, D. P.; Fevig, T. L. Radical Reactions in Synthesis—Part 1. Chem. Rev.1991 , 91 (6), 1237–1286. [Link]
- Srikanth, G. S. C.
- Beckwith, A. L. J.; Moad, G. Intramolecular addition in the hex-5-enyl radical. J. Chem. Soc., Perkin Trans. 21980, 1473-1483.
-
Doubleday, C.; Houk, K. N. Transition States of Gas-Phase Radical Reactions: An Ab Initio Study of the Cyclization of the 5-Hexenyl Radical. J. Am. Chem. Soc.1994 , 116 (25), 11553–11561. [Link]
- Giese, B. Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds; Pergamon Press: Oxford, 1986.
Sources
Topic: Experimental Setup for Reactions with 5-Bromo-5-hexenenitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Synthetic Versatility of 5-Bromo-5-hexenenitrile
This compound is a bifunctional organic building block poised for the construction of complex molecular architectures. Its utility is anchored in two key structural features: a terminal vinyl bromide and a nitrile functional group. The vinyl bromide is an excellent handle for generating vinyl radicals and serves as a reactive partner in palladium-catalyzed cross-coupling reactions. The nitrile group, while often a spectator in the initial transformation, provides a valuable site for subsequent synthetic elaborations, such as reduction to an amine or hydrolysis to a carboxylic acid. This guide provides detailed protocols and the underlying scientific principles for leveraging this compound in key synthetic transformations, including radical cyclizations and palladium-catalyzed C-C bond formation.
Critical Safety and Handling Protocols
Before commencing any experimental work, a thorough risk assessment is mandatory. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like bromoacetonitrile and other brominated hydrocarbons suggest that it should be handled as a hazardous substance.[1]
Assumed Hazards:
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin, eye, and respiratory irritation.[1]
Mandatory Precautions:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and splash-proof safety goggles or a face shield at all times.
-
Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
The Cornerstone Application: 5-exo-trig Radical Cyclization
The generation of a radical at the C5 position of this compound primes the molecule for an intramolecular cyclization. According to Baldwin's rules, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig alternative, leading predominantly to the formation of a five-membered ring.[3] This transformation is a powerful method for constructing cyclopentane scaffolds.
Protocol 1: Classical Tributyltin Hydride-Mediated Radical Cyclization
This method remains a reliable and well-understood protocol for radical cyclizations. The reaction is initiated by a radical initiator like AIBN, which generates a tributyltin radical from tributyltin hydride (Bu₃SnH). This tin radical then abstracts the bromine atom from the substrate to generate the key vinyl radical, which subsequently cyclizes.[4][5]
Causality of Component Selection:
-
Bu₃SnH: Serves as the radical chain carrier and the hydrogen atom donor to quench the final cyclized radical.[4] Its concentration is critical; slow addition is often used to minimize premature reduction of the initial vinyl radical.
-
AIBN (Azobisisobutyronitrile): A thermal initiator that decomposes at a predictable rate (typically around 80 °C) to generate radicals and initiate the chain reaction.[5]
-
Solvent: A solvent with a high bond dissociation energy, such as benzene or toluene, is used to prevent it from participating in the radical chain reaction.[6]
Experimental Protocol:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv) and a small amount of AIBN (0.1 equiv).
-
Dissolve the starting materials in anhydrous toluene (to achieve a substrate concentration of ~0.02 M).
-
Heat the solution to 80-90 °C under an inert atmosphere (Argon or Nitrogen).
-
In a separate syringe, prepare a solution of Bu₃SnH (1.2 equiv) and AIBN (0.1 equiv) in anhydrous toluene.
-
Add the Bu₃SnH/AIBN solution dropwise to the reaction mixture over several hours using a syringe pump. This slow addition maintains a low concentration of Bu₃SnH, favoring cyclization over direct reduction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield (cyclopentyl)acetonitrile.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Bu₃SnH | 1.2 | Radical Mediator / H-donor |
| AIBN | 0.2 (total) | Radical Initiator |
| Toluene | - | Solvent |
Diagram: Tin-Mediated Radical Cyclization Workflow
Caption: Workflow for Bu₃SnH-mediated radical cyclization.
Protocol 2: Tin-Free Photoredox-Catalyzed Radical Cyclization
Driven by environmental concerns regarding toxic tin byproducts, tin-free methods have become highly desirable.[7][8][9] Visible-light photoredox catalysis offers a mild and efficient alternative, generating the radical via a single-electron transfer (SET) process.[7]
Causality of Component Selection:
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbby)PF₆): Absorbs visible light and becomes a potent reductant in its excited state, capable of reducing the vinyl bromide to a vinyl radical.
-
Sacrificial Electron Donor (e.g., Hantzsch ester or an amine): Regenerates the ground state of the photocatalyst to complete the catalytic cycle. It also serves as the ultimate hydrogen atom source.
-
Light Source: A blue LED (typically ~450 nm) is used to excite the photocatalyst.
Experimental Protocol:
-
In an oven-dried vial, combine this compound (1.0 equiv), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and a hydrogen atom donor like Hantzsch ester (1.5 equiv).
-
Add anhydrous, degassed solvent (e.g., DMF or DMSO).
-
Seal the vial and place it in front of a blue LED light source with stirring. Ensure the reaction is kept at room temperature, possibly with fan cooling.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
| Component | Amount | Purpose |
| This compound | 1.0 equiv | Substrate |
| Photocatalyst | 1-2 mol% | Light-absorbing SET agent |
| Hantzsch Ester | 1.5 equiv | Electron & H-atom donor |
| Degassed DMF | - | Solvent |
| Blue LED (~450 nm) | - | Energy Source |
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is highly suitable for palladium-catalyzed cross-coupling reactions. The reactivity of vinyl halides in the crucial oxidative addition step generally follows the trend: I > Br > Cl.[10][11] This makes vinyl bromides like our substrate excellent coupling partners.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a vinyl halide and an organoboron compound, such as a boronic acid or ester.[12][13] This reaction is instrumental for attaching aryl or other vinyl groups to the hexenenitrile backbone.
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The active Pd(0) species undergoes oxidative addition with the vinyl bromide.
-
Base (e.g., K₂CO₃, Cs₂CO₃): Activates the organoboron species, facilitating the transmetalation step.[13]
-
Solvent System: Often a biphasic mixture (e.g., Toluene/Water or Dioxane/Water) is used to dissolve both the organic substrate and the inorganic base.[11]
Experimental Protocol:
-
To a reaction flask, add the boronic acid (1.1-1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the solvent system (e.g., a 3:1 mixture of Dioxane:Water).
-
Add this compound (1.0 equiv) to the mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 | Nucleophile |
| Pd(PPh₃)₄ | 0.03 | Catalyst |
| K₂CO₃ | 2.0 | Base |
| Dioxane/Water | - | Solvent |
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pharmacy180.com [pharmacy180.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Radical cyclization - Wikipedia [en.wikipedia.org]
- 7. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Tin-free and catalytic radical cyclizations. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 5-Bromo-5-hexenenitrile in the Synthesis of Carbocyclic Nucleoside Analogues: Application Notes and Protocols
Introduction: The Versatility of a Unique Building Block
In the landscape of pharmaceutical development, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Carbocyclic nucleoside analogues represent a pivotal class of antiviral and anticancer agents, where the furanose oxygen of a natural nucleoside is replaced by a methylene group. This structural modification imparts greater metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases.[1] 5-Bromo-5-hexenenitrile has emerged as a strategic starting material for the stereoselective construction of the cyclopentane core integral to these vital pharmaceutical intermediates. Its unique bifunctional nature, possessing both a vinyl bromide and a nitrile group, allows for a powerful and convergent approach to complex cyclopentane scaffolds through radical cyclization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on carbocyclic nucleoside precursors.
Chemical Properties and Reactivity Profile
This compound is a colorless to pale yellow liquid with a molecular weight of 174.04 g/mol . Its structure is primed for intramolecular radical cyclization, a powerful method for forming five- and six-membered rings. The vinyl bromide moiety serves as an excellent radical precursor, while the terminal alkene acts as a radical acceptor. The nitrile group, while often carried through the initial cyclization, provides a versatile handle for subsequent functional group transformations necessary for elaborating the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| Molecular Formula | C₆H₉BrN | ChemScene |
| Molecular Weight | 174.04 g/mol | ChemicalBook[2] |
| Boiling Point | 238.7±33.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.348±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
Core Application: Synthesis of a Carbocyclic Nucleoside Precursor via 5-Exo-Trig Radical Cyclization
The primary application of this compound in pharmaceutical synthesis is its conversion to 2-(cyanomethyl)vinylcyclopentane. This transformation is efficiently achieved through a tin-mediated 5-exo-trig radical cyclization. This specific mode of cyclization is kinetically favored according to Baldwin's rules for ring closure, leading to the preferential formation of the five-membered ring.[3] The resulting vinylcyclopentane derivative is a versatile intermediate for the synthesis of various carbocyclic nucleoside analogues.[1][4][5][6]
Reaction Mechanism and Rationale
The reaction is initiated by the homolytic cleavage of the tin-hydrogen bond in tributyltin hydride (Bu₃SnH) using a radical initiator, typically azobisisobutyronitrile (AIBN), upon heating. The resulting tributyltin radical (Bu₃Sn•) abstracts the bromine atom from this compound to generate a vinyl radical. This highly reactive intermediate then undergoes a rapid intramolecular cyclization by attacking the terminal double bond. The 5-exo-trig pathway is sterically and electronically favored over the alternative 6-endo-trig cyclization. The cyclized radical intermediate is subsequently quenched by abstracting a hydrogen atom from another molecule of Bu₃SnH, propagating the radical chain and yielding the desired 2-(cyanomethyl)vinylcyclopentane product.
Experimental Protocol: Synthesis of 2-(Cyanomethyl)vinylcyclopentane
This protocol details the tributyltin hydride-mediated radical cyclization of this compound. Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials and Reagents
-
This compound (1.0 eq)
-
Tributyltin hydride (Bu₃SnH) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous and degassed benzene or toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) dissolved in anhydrous and degassed benzene (or toluene) to achieve a final concentration of approximately 0.05 M.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Addition of Reagents: In a separate flask, prepare a solution of tributyltin hydride (1.2 eq) and AIBN (0.1 eq) in degassed benzene (or toluene).
-
Slow Addition: Heat the solution of this compound to reflux (approximately 80 °C for benzene). Add the solution of tributyltin hydride and AIBN dropwise to the refluxing mixture over a period of 2-3 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the tin hydride, which minimizes premature reduction of the initial vinyl radical.
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous solution of potassium fluoride. Stir the mixture vigorously for several hours. This step is to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Wash the organic filtrate with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(cyanomethyl)vinylcyclopentane as a colorless oil.
Expected Yield and Characterization
Yields for this type of radical cyclization are typically in the range of 70-85%. The product can be characterized by standard spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the vinyl protons and the protons of the cyclopentane ring and the cyanomethyl group.
-
¹³C NMR: Will show signals corresponding to the sp² carbons of the vinyl group, the sp³ carbons of the cyclopentane ring, the methylene carbon of the cyanomethyl group, and the nitrile carbon.
-
IR Spectroscopy: A characteristic absorption band for the nitrile group (C≡N) should be observed around 2240-2260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight.
From Intermediate to API: The Path to Carbocyclic Nucleosides
The synthesized 2-(cyanomethyl)vinylcyclopentane is a valuable precursor for various carbocyclic nucleoside analogues. The vinyl group can be subjected to a range of transformations, such as ozonolysis followed by reduction to introduce hydroxyl groups, which can then be used to couple with nucleobases. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing further points for diversification.
Conclusion and Future Outlook
This compound serves as an exemplary building block in the synthesis of complex pharmaceutical intermediates. The radical cyclization to form a vinylcyclopentane core is a robust and efficient transformation that provides access to a scaffold of high medicinal importance. The protocols outlined in this application note offer a reliable method for the synthesis of a key precursor to carbocyclic nucleoside analogues. As the demand for novel antiviral and anticancer therapies continues to grow, the strategic application of versatile starting materials like this compound will undoubtedly play a crucial role in the future of drug discovery and development.
References
-
Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (2025). Request PDF. [Link]
-
Chem 115 Myers. (n.d.). Harvard University. [Link]
-
Semi-synthesis of three precursors of carbocyclic nucleoside analogues. (n.d.). ResearchGate. [Link]
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (2015). PubMed. [Link]
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (2015). PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis and molecular modeling of chiral cyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed reactions of 5-Bromo-5-hexenenitrile
An Application Guide to Palladium-Catalyzed Reactions of 5-Bromo-5-hexenenitrile
Introduction
This compound is a compelling bifunctional organic building block for advanced synthesis. Its structure features two key reactive centers: a vinyl bromide moiety, which is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, and a terminal nitrile group connected by a flexible four-carbon chain. This unique arrangement allows for either selective functionalization of the vinyl bromide or potential intramolecular cyclization strategies to construct novel carbo- and heterocyclic frameworks. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic potential of this substrate, complete with mechanistic insights and actionable laboratory protocols.
The reactivity of vinyl halides in palladium-catalyzed reactions generally follows the order of C-I > C-Br > C-Cl, making vinyl bromides like this compound ideal substrates that balance high reactivity with greater stability and accessibility compared to their iodide counterparts.[1] This document will explore four cornerstone intermolecular cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—before delving into the intriguing possibilities of intramolecular cyclization.
The vinyl bromide group of this compound is a prime handle for introducing molecular complexity. The following sections detail the protocols for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[2] For this compound, this reaction enables the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 5-position.
Mechanistic Insight
The catalytic cycle, illustrated below, initiates with the oxidative addition of the vinyl bromide to a Pd(0) complex, forming a Pd(II) intermediate.[3] This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]
Sources
Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Syntheseausbeute von 5-Brom-5-hexennitril
Answering in German as the user prompt is in German.
Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um die Ausbeute und Reinheit bei der Synthese von 5-Brom-5-hexennitril zu verbessern.
Häufig gestellte Fragen (FAQs)
A1: Die am weitesten verbreitete und zuverlässigste Methode ist die allylische Bromierung von 5-Hexennitril mittels der Wohl-Ziegler-Reaktion.[1] Diese Reaktion verwendet N-Bromsuccinimid (NBS) als Bromierungsmittel und einen Radikalinitiator wie Azobisisobutyronitril (AIBN) oder Benzoylperoxid (BPO). Die Reaktion wird typischerweise in einem unpolaren Lösungsmittel wie Tetrachlorkohlenstoff (CCl₄) oder Cyclohexan durchgeführt.[1]
A2: Das Verständnis der Rolle jedes Reagenzes ist entscheidend für die Optimierung der Reaktion:
-
5-Hexennitril: Das Substrat oder Ausgangsmaterial, das die zu bromierende allylische Position enthält.
-
N-Bromsuccinimid (NBS): Die Quelle für Bromradikale. Es wird bevorzugt, weil es eine niedrige, konstante Konzentration an Brom im Reaktionsgemisch aufrechterhält und so Nebenreaktionen minimiert.
-
AIBN oder BPO: Radikalinitiatoren, die bei Erwärmung zerfallen und Radikale erzeugen, die die Kettenreaktion starten. Die Wahl des Initiators hängt von der Reaktionstemperatur ab.
-
Tetrachlorkohlenstoff (CCl₄) oder Cyclohexan: Inerte, unpolare Lösungsmittel, die die Reaktanten lösen und die radikalische Reaktion erleichtern. CCl₄ ist aufgrund seiner Dichte, die das Abtrennen des Succinimid-Nebenprodukts erleichtert, oft bevorzugt.[2]
A3: Der Reaktionsfortschritt kann effektiv durch Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) überwacht werden.[1] Bei der DC wird eine kleine Probe des Reaktionsgemisches auf eine DC-Platte aufgetragen und mit einem geeigneten Eluentensystem (z. B. eine Mischung aus Hexan und Ethylacetat) entwickelt. Das Verschwinden des Flecks des Ausgangsmaterials (5-Hexennitril) und das Erscheinen eines neuen Flecks für das Produkt zeigen den Fortschritt der Reaktion an.
A4: Die Hauptprobleme bei dieser Synthese sind die Bildung von isomeren Nebenprodukten und Überbromierung.[1]
-
Isomere Nebenprodukte: Eine allylische Umlagerung des radikalischen Zwischenprodukts kann zur Bildung von Konstitutionsisomeren führen, die schwer vom gewünschten Produkt zu trennen sind.[1] Die Aufrechterhaltung einer konstanten und moderaten Reaktionstemperatur kann helfen, diese Umlagerungen zu minimieren.
-
Überbromierung: Dies führt zur Bildung von dibromierten Produkten.[1] Eine sorgfältige Kontrolle der Stöchiometrie von NBS (typischerweise unter Verwendung eines leichten Überschusses von 1,1-1,2 Äquivalenten) ist entscheidend, um eine Überbromierung zu verhindern.[1]
A5: Die Reinigung von 5-Brom-5-hexennitril wird am effektivsten durch Säulenchromatographie auf Kieselgel erreicht.[3][4] Das Rohprodukt wird in einer minimalen Menge eines unpolaren Lösungsmittels gelöst und mit einem Eluentensystem aus Hexan und Ethylacetat auf die Säule geladen. Ein flacher Gradient des polareren Lösungsmittels (Ethylacetat) verbessert typischerweise die Trennung von Verunreinigungen.[2]
Leitfaden zur Fehlerbehebung
| Problem | Mögliche Ursache | Empfohlene Lösung |
| Geringe oder keine Produktausbeute | Unvollständige Reaktion | - Sicherstellen, dass der Radikalinitiator frisch und aktiv ist.[1]- Die Reaktionszeit oder -temperatur moderat erhöhen und dabei die Bildung von Nebenprodukten überwachen.[1]- Einen leichten Überschuss an NBS (z. B. 1,1-1,2 Äquivalente) verwenden.[1] |
| Zersetzung des Produkts | - Längeres Erhitzen vermeiden.[1]- Das Reaktionsgemisch nach Abschluss umgehend aufarbeiten. | |
| Verlust während der Aufarbeitung | - Eine vollständige Extraktion des Produkts aus der wässrigen Phase sicherstellen.[2]- Die Anzahl der Transferschritte minimieren. | |
| Bildung mehrerer Produkte | Überbromierung | - Die Stöchiometrie von NBS sorgfältig kontrollieren.[2] |
| Isomerenbildung | - Eine konstante Rückflusstemperatur aufrechterhalten.[2] | |
| Reaktion startet nicht | Inaktiver Initiator | - Frisch umkristallisiertes Benzoylperoxid oder AIBN verwenden.[2] |
| Lichtempfindlichkeit | - Die Reaktion bis zur gewünschten Initiierung vor Licht schützen.[2] | |
| Schwierigkeiten bei der Reinigung | Koeluierende Verunreinigungen | - Die Bedingungen der Säulenchromatographie optimieren. Ein flacherer Lösungsmittelgradient kann die Trennung verbessern.[2] |
Detaillierte experimentelle Protokolle
-
Reaktionsaufbau: In einem 250-ml-Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, 5-Hexennitril (1,0 Äq.) in wasserfreiem Tetrachlorkohlenstoff (10 Vol.) auflösen.
-
Zugabe der Reagenzien: N-Bromsuccinimid (NBS, 1,1 Äq.) und Azobisisobutyronitril (AIBN, 0,05 Äq.) zum Kolben geben.
-
Reaktionsbedingungen: Das Gemisch unter Rühren zum Rückfluss erhitzen (ca. 77 °C für CCl₄). Der Fortschritt der Reaktion kann durch die Beobachtung des Succinimid-Nebenprodukts überwacht werden, das auf dem Tetrachlorkohlenstoff schwimmt.[2] Die Reaktion 2-4 Stunden laufen lassen oder bis die DC-Analyse anzeigt, dass das Ausgangsmaterial verbraucht ist.
-
Aufarbeitung: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. Das Succinimid durch Filtration entfernen und das Filtrat mit Wasser und anschließend mit einer gesättigten Natriumbicarbonatlösung waschen.[2]
-
Isolierung: Die organische Schicht über wasserfreiem Magnesiumsulfat trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen, um das Rohprodukt zu erhalten.[2]
-
Vorbereitung: Eine Aufschlämmung von Kieselgel (230-400 Mesh) in Hexan vorbereiten und in eine Chromatographiesäule packen.[4]
-
Probenbeladung: Das rohe 5-Brom-5-hexennitril in einer minimalen Menge Dichlormethan oder dem Eluentensystem auflösen und vorsichtig auf die Oberseite des Kieselgelbetts laden.[3]
-
Elution: Die Säule mit einem geeigneten Eluentensystem eluieren, beginnend mit einem hohen Anteil an Hexan und schrittweiser Erhöhung des Anteils an Ethylacetat (z. B. von 98:2 auf 90:10 Hexan:Ethylacetat).[3]
-
Fraktionssammlung: Fraktionen sammeln und mittels DC analysieren, um diejenigen zu identifizieren, die das reine Produkt enthalten.[3]
-
Endprodukt: Die reinen Fraktionen vereinen und das Lösungsmittel unter reduziertem Druck entfernen, um das gereinigte 5-Brom-5-hexennitril zu erhalten.[3]
Visualisierungen und Daten
| Parameter | Empfohlener Wert | Anmerkungen |
| Äquivalente 5-Hexennitril | 1.0 | Substrat |
| Äquivalente NBS | 1.1 - 1.2 | Ein leichter Überschuss verhindert eine unvollständige Reaktion. |
| Äquivalente AIBN/BPO | 0.02 - 0.05 | Katalytische Menge zur Initiierung der Reaktion. |
| Lösungsmittel | CCl₄ oder Cyclohexan | Unpolare Lösungsmittel sind für radikalische Reaktionen ideal. |
| Temperatur | Rückfluss (ca. 77-81 °C) | Notwendig, um den Radikalinitiator zu zersetzen. |
| Reaktionszeit | 2 - 4 Stunden | Der Fortschritt sollte durch DC oder GC-MS überwacht werden. |
Sources
Common side products in 5-Bromo-5-hexenenitrile reactions and their removal
Technical Support Center: 5-Bromo-5-hexenenitrile Reactions
Introduction: Navigating the Reactivity of this compound
This compound is a versatile bifunctional molecule, offering synthetic chemists a valuable building block for constructing complex molecular architectures. Its utility stems from the presence of two distinct reactive centers: a terminal nitrile group and a vinyl bromide moiety. This unique combination allows for a wide range of transformations, including nucleophilic substitutions, cross-coupling reactions, and cyclizations.
However, this dual reactivity is also the source of potential complications. The interplay between the nitrile, the vinyl bromide, and the adjacent allylic protons can lead to a variety of undesired side products. This guide serves as a technical resource for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot common side reactions, ensuring higher yields and purity in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned dark brown/black. What is the likely cause?
A dark coloration often indicates decomposition or polymerization. The vinyl bromide moiety is susceptible to radical-initiated polymerization, especially when exposed to heat, light, or trace metal impurities. Additionally, strong bases can promote complex elimination and condensation pathways. To mitigate this, ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon), protected from light, and use freshly purified reagents and solvents. The addition of a radical inhibitor, such as a small amount of hydroquinone, can also be beneficial in some cases.[1][2]
Q2: My TLC plate shows a streak or a spot at the baseline that won't move in any solvent system. What is it?
A stationary spot at the baseline of a TLC plate is characteristic of high-molecular-weight, highly polar, or insoluble material. In the context of this compound reactions, this is frequently due to the formation of oligomers or polymers.[3] This side reaction can be initiated by radicals or certain catalysts. Removal can often be achieved by precipitating the desired product in a non-polar solvent and filtering off the insoluble polymer, or by passing a solution of the crude product through a short plug of silica gel.
Q3: I see multiple new spots on my TLC that are relatively close to my desired product spot. How do I begin to identify them?
When multiple, closely-running spots appear, consider the possibility of isomers or related small-molecule byproducts. The most common culprits are products of elimination (forming a diene) or double-bond migration. A logical first step is to perform a small-scale workup and obtain a proton NMR (¹H NMR) of the crude mixture. The disappearance of the characteristic vinyl proton signals or the appearance of new olefinic signals can provide significant clues. For example, an E2 elimination would result in a new set of alkene protons and the loss of the vinyl bromide.[4][5]
Troubleshooting Guide: From Side Product to Solution
This section provides a deeper dive into specific side products, their mechanisms of formation, and detailed strategies for their prevention and removal.
Workflow for Troubleshooting this compound Reactions
The following flowchart outlines a systematic approach to troubleshooting unexpected outcomes in your reactions.
Caption: A general troubleshooting workflow for reactions involving this compound.
Problem: Hydrolysis of the Nitrile Group
-
Observation: Appearance of a new, significantly more polar spot on TLC. The impurity may be partially soluble in aqueous workup layers.
-
Root Cause: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and with prolonged heating. This reaction proceeds first to the corresponding amide (5-bromo-5-hexenamide) and can continue to the carboxylic acid (5-bromo-5-hexenoic acid).[6]
-
Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
-
Removal:
-
Aqueous Extraction: If the byproduct is the carboxylic acid, it can be effectively removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). If the byproduct is the amide, its higher polarity often allows for separation via standard column chromatography.[6]
-
Problem: Elimination of HBr (Dehydrobromination)
-
Observation: A new, less polar spot appears on TLC. Mass spectrometry shows a product with a mass corresponding to the loss of HBr (M-81). ¹H NMR will show the disappearance of the vinyl bromide signals and the appearance of new signals consistent with a diene or alkyne.
-
Root Cause: The use of strong, non-sterically hindered bases (e.g., NaOH, KOEt) or high temperatures can promote an E2 elimination reaction, removing HBr to form hexa-4,5-dienenitrile.[4][7]
-
Prevention:
-
Base Selection: If a base is required, opt for a sterically hindered base (e.g., potassium tert-butoxide, DBU) which is less likely to act as a nucleophile for elimination.
-
Temperature Control: Run the reaction at the lowest effective temperature. Elimination reactions often have a higher activation energy than competing substitution reactions and are thus favored by higher temperatures.
-
-
Removal:
-
Column Chromatography: The resulting diene is typically less polar than the starting material and can usually be separated by silica gel chromatography.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective, as the diene will have a lower boiling point than the starting bromide.
-
Problem: Polymerization/Oligomerization
-
Observation: The reaction mixture becomes viscous, or an insoluble solid precipitates. TLC analysis shows a dark streak from the baseline. The ¹H NMR spectrum of the crude product may show broad, unresolved peaks.
-
Root Cause: Vinyl halides, including this compound, can undergo radical-initiated polymerization.[2] This can be triggered by light, heat, or trace amounts of radical initiators (e.g., peroxides in solvents like THF or ether).
-
Prevention:
-
Inert Atmosphere: Exclude oxygen, which can contribute to radical pathways.
-
Protection from Light: Wrap the reaction flask in aluminum foil.
-
Use of Inhibitors: For storage or reactions prone to polymerization, adding a radical inhibitor like hydroquinone methyl ether (MEHQ) or butylated hydroxytoluene (BHT) can be effective.[1]
-
-
Removal:
-
Filtration: Dilute the reaction mixture with a solvent that dissolves the desired product but not the polymer, and filter through Celite or a cotton plug.
-
Silica Plug: Passing a solution of the crude material through a short plug of silica gel can effectively adsorb the high-molecular-weight material, allowing the desired product to be eluted.
-
Data Summary Table
| Side Product | Common Cause | Identification Method | Prevention Strategy | Removal Protocol |
| 5-Bromo-5-hexenamide / -oic acid | Water contamination | IR (C=O stretch), LC-MS | Use anhydrous conditions | Aqueous extraction with base/acid |
| Hexa-4,5-dienenitrile | Strong, non-hindered base; Heat | ¹H NMR (new alkene signals), MS (M-81) | Use hindered base, low temp | Flash Column Chromatography |
| Isomers (e.g., 5-Bromo-4-hexenenitrile) | Base, heat, metal catalysts | ¹H NMR (complex vinyl region) | Purified reagents, moderate temp | Preparative HPLC/SFC, Distillation |
| Polymer/Oligomer | Radicals, heat, light | Insoluble material, TLC baseline | Use inhibitors, protect from light | Precipitation, Filtration through silica |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Polar Impurities
This protocol is designed to remove water-soluble starting materials, reagents, and acidic/basic side products like hydrolyzed nitriles.
-
Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding an appropriate solution (e.g., water, saturated NH₄Cl).
-
Dilute and Extract: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and transfer to a separatory funnel.
-
Wash with Water: Wash the organic layer with deionized water (2 x volume of organic layer) to remove water-soluble compounds.
-
Base/Acid Wash (Optional):
-
To remove acidic impurities (e.g., carboxylic acids), wash with a saturated NaHCO₃ solution.
-
To remove basic impurities, wash with dilute HCl (e.g., 1 M solution) or saturated NH₄Cl.
-
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to facilitate the removal of residual water.
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8]
Protocol 2: Flash Column Chromatography for Product Purification
This is a standard method for purifying the desired product from less polar (e.g., elimination products) or more polar (e.g., amides) impurities.[9][10]
-
Select Solvent System: Using TLC, determine a solvent system (e.g., Hexane/Ethyl Acetate mixture) that provides good separation and gives the desired product an Rf value of ~0.25-0.35.
-
Pack the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen non-polar solvent (e.g., Hexane).
-
Load the Sample: Concentrate the crude product onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
-
Elute the Column: Run the column using the pre-determined solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect Fractions: Collect fractions in test tubes and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
References
- Technical Support Center: Synthesis of 5-bromo-5-hexen-2-one. (n.d.). Benchchem.
- Teter, J. W. (1945). Purification of nitriles. U.S. Patent No. 2,388,506. Washington, DC: U.S. Patent and Trademark Office.
- Bieber, P. et al. (2013). Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. U.S. Patent No. 8,492,598. Washington, DC: U.S. Patent and Trademark Office.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. Lyon (FR): International Agency for Research on Cancer.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Guidechem. (n.d.). How is Vinyl Bromide Synthesized and Analyzed?.
- Benchchem. (n.d.). step-by-step procedure for the purification of 5-bromo-5-hexen-2-one.
- Clariant, S. A. (2002). Use of nitriles as polar aprotic solvents. European Patent No. EP1189855B1.
- ResearchGate. (2015). How can I remove nitrile impurities from the oxime?.
- Occupational Safety and Health Administration (OSHA). (n.d.). Vinyl Bromide.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- BASF. (1983). Removal of impurities from vinyl chloride. U.S. Patent No. 4,418,233. Washington, DC: U.S. Patent and Trademark Office.
- Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule.
- Payne Chemistry. (2020, April 30). Organic Chemistry Notes 5.9-5.10- Elimination Reactions [Video]. YouTube.
- Scribd. (n.d.). Elimination Reactions | PDF.
- Royal Society of Chemistry. (2020). Oligomerization and polymerization of 5-ethylidene-2-norbornene by cationic palladium and nickel catalysts. Polymer Chemistry.
Sources
- 1. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Oligomerization and polymerization of 5-ethylidene-2-norbornene by cationic palladium and nickel catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of 5-Bromo-5-hexenenitrile
Welcome to the technical support center for 5-Bromo-5-hexenenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the use of this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.
Introduction to the Reactivity of this compound
This compound is a valuable building block possessing two key functional groups: a terminal vinyl bromide and a nitrile. The vinyl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, allowing for the formation of new carbon-carbon bonds. The nitrile group, while often a spectator, can also participate in or be affected by certain reaction conditions, potentially leading to hydrolysis or acting as a directing group.
This guide will address common issues related to the low reactivity of the vinyl bromide group and potential complications arising from the nitrile functionality.
Troubleshooting Guide: Low Yields and Incomplete Reactions
Low yields are a frequent challenge in organic synthesis. The following section provides a structured approach to diagnosing and resolving issues of low reactivity with this compound in common cross-coupling reactions.
Issue 1: Poor Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[1] However, vinyl bromides can sometimes be challenging substrates.
Question: I am observing low to no conversion of this compound in my Suzuki coupling reaction with an arylboronic acid. What are the likely causes and how can I improve the yield?
Answer: Low conversion in a Suzuki coupling involving a vinyl bromide like this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction parameters. Here is a systematic troubleshooting approach:
1. Catalyst and Ligand Selection:
-
Expertise & Experience: The choice of palladium catalyst and phosphine ligand is critical. For vinyl bromides, which can be less reactive than aryl iodides, a more electron-rich and bulky ligand is often required to facilitate the rate-limiting oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Troubleshooting Steps:
-
Switch to a more active catalyst system: Consider using a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand (e.g., SPhos, XPhos).
-
Verify Catalyst Quality: Ensure your palladium catalyst is not old or decomposed. Palladium(0) species can be sensitive to air and moisture. Using a fresh batch or a more stable pre-catalyst is advisable.
-
| Parameter | Recommendation for Low Reactivity | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | In situ formation of active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., PCy₃, SPhos, XPhos) | Promotes the oxidative addition of the vinyl bromide.[2][3] |
2. Base and Solvent Optimization:
-
Expertise & Experience: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield. The solvent system must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases if a two-phase system is used.
-
Troubleshooting Steps:
-
Base Selection: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base should also consider the stability of other functional groups in your molecule.
-
Solvent System: Ensure your solvent system is appropriate. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. Ensure the solvents are thoroughly degassed to prevent oxidation of the catalyst.
-
3. Reaction Conditions:
-
Expertise & Experience: Temperature and reaction time are critical parameters. Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. Monitor for any signs of decomposition of your starting material or product.
-
Extend Reaction Time: If the reaction is sluggish, extending the reaction time may be necessary. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.
-
4. Quality of Reagents:
-
Expertise & Experience: The purity of all reagents, including the boronic acid and this compound, is paramount. Impurities can poison the catalyst or lead to side reactions.
-
Troubleshooting Steps:
-
Check Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines or protodeboronation. Use fresh, high-purity boronic acid.
-
Purify this compound: If the starting material is impure, consider purification by column chromatography or distillation.
-
Below is a DOT script for a troubleshooting workflow for a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Inefficiency in Heck Reaction
The Heck reaction is a powerful method for the vinylation of aryl or vinyl halides.[4][5]
Question: My Heck reaction between this compound and an alkene is giving a low yield of the desired product. What could be going wrong?
Answer: Low yields in Heck reactions with vinyl bromides can be attributed to several factors, often related to the stability of the catalytic species and the specific reaction conditions.
1. Catalyst System and Reaction Conditions:
-
Expertise & Experience: The Heck reaction is sensitive to the choice of palladium source, ligand, and base. For a vinyl bromide, a robust catalyst system is necessary.
-
Troubleshooting Steps:
-
Catalyst and Ligand: Similar to the Suzuki reaction, consider using a more active catalyst system. Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ is a common starting point. For less reactive systems, bulky, electron-rich ligands can be beneficial.[6]
-
Base Selection: The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst. Organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃ or KOAc are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A polar aprotic solvent like DMF or NMP is often used. Ensure the solvent is anhydrous and degassed.
-
2. Side Reactions:
-
Expertise & Experience: Side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Isomerization: The double bond in the product can sometimes isomerize. This can be minimized by careful control of reaction temperature and time.
-
Homocoupling: Homocoupling of the vinyl bromide can occur, especially at higher temperatures. Using a well-defined catalyst system can help suppress this side reaction.
-
3. Impact of the Nitrile Group:
-
Expertise & Experience: The nitrile group is generally considered a spectator in Heck reactions. However, under certain conditions, it could potentially coordinate to the palladium center, affecting the catalytic activity. While less common, it is a possibility to consider if other troubleshooting steps fail.
-
Troubleshooting Steps:
-
If coordination is suspected, a change in ligand might be necessary to favor the binding of the vinyl bromide over the nitrile.
-
Sources
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-5-hexenenitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Bromo-5-hexenenitrile. As a bifunctional molecule containing both a vinyl bromide and a nitrile group, it serves as a versatile building block in organic synthesis. However, its preparation can be challenging, often plagued by issues of low yield, poor regioselectivity, and difficult purification. This document provides in-depth troubleshooting advice and optimized protocols to navigate these common experimental hurdles.
Section 1: Common Synthetic Strategies & Mechanistic Overview
The synthesis of this compound, which features a vinyl bromide, is most reliably approached via the hydrobromination of an alkyne precursor. An alternative, though often more problematic route, is the radical bromination of an alkene. Understanding the mechanics of each is critical for effective troubleshooting.
-
Hydrobromination of 5-Hexynenitrile (Recommended Route): This is an electrophilic addition reaction. The addition of hydrogen bromide (HBr) across the triple bond of 5-hexynenitrile can proceed via two main pathways:
-
Markovnikov Addition: In the absence of radical initiators, the reaction typically follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkyne. For a terminal alkyne, this would place the bromine at the C5 position, yielding the desired product.
-
Anti-Markovnikov Addition: In the presence of radical initiators (e.g., peroxides, AIBN) and HBr, the reaction can proceed via a radical mechanism, leading to the anti-Markovnikov product where the bromine adds to the less substituted carbon (C6). Controlling the reaction conditions is therefore paramount to ensure the desired regioselectivity.
-
-
Radical Bromination of 5-Hexenenitrile (Alternative Route): This pathway uses a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator.[1][2] While often used for allylic bromination, the complex radical intermediates can potentially lead to a mixture of products, including the desired vinyl bromide through rearrangement, but also significant amounts of allylic and di-brominated byproducts.[2] This route is generally less selective and presents greater purification challenges.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Yield of this compound
-
Q: My reaction has stalled, or the yield of the desired product is extremely low. What are the common causes and how can I fix this?
A: Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction kinetics.
-
Potential Cause 1: Inactive Reagents or Catalyst.
-
Explanation: The success of the reaction is highly dependent on the quality of the reagents. For hydrobromination, the HBr source (gas, acetic acid solution, or generated in situ) must be pure. For radical reactions, the initiator (like AIBN or benzoyl peroxide) has a finite shelf life and can decompose over time, especially if not stored correctly.[1][2]
-
Recommended Solution:
-
HBr Source: Use a fresh solution of HBr in acetic acid or bubble anhydrous HBr gas directly through the reaction mixture.
-
Radical Initiator: Use freshly recrystallized benzoyl peroxide or a recently purchased container of AIBN.[1]
-
Starting Material: Ensure your 5-hexynenitrile or 5-hexenenitrile is pure and free of inhibitors or contaminants by running an NMR or GC-MS.
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Explanation: Both electrophilic addition and radical reactions are sensitive to temperature. Too low a temperature can lead to an impractically slow reaction rate, while too high a temperature can promote side reactions like polymerization or decomposition of the product.[3]
-
Recommended Solution:
-
Hydrobromination: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps control the exothermicity of HBr addition.[4]
-
Radical Bromination: Maintain a consistent reflux temperature to ensure a steady rate of radical initiation without promoting over-bromination.[1] Monitor the reaction closely using TLC or GC-MS.
-
-
-
Potential Cause 3: Inefficient Workup and Product Loss.
-
Explanation: The product can be lost during aqueous workup if extractions are not performed thoroughly. This compound may have some water solubility, and emulsions can form.
-
Recommended Solution:
-
Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like diethyl ether or dichloromethane.[1][5]
-
If an emulsion forms, add a small amount of brine to help break the layers.
-
Dry the combined organic layers thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[6]
-
-
-
Issue 2: Formation of Multiple Isomers (Regioselectivity Issues)
-
Q: I've isolated a product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity to favor this compound?
A: This is the central challenge of this synthesis. The key is to strictly control the reaction mechanism.
-
Potential Cause 1 (Hydrobromination Route): Competing Radical Pathway.
-
Explanation: The presence of trace peroxides in the solvent (especially ethers like THF or diethyl ether) or on the glassware can initiate a radical mechanism, leading to the formation of the anti-Markovnikov isomer (6-bromo-5-hexenenitrile).
-
Recommended Solution:
-
Use Peroxide-Free Solvents: Use freshly distilled or inhibitor-free solvents. Test for peroxides before use.
-
Work in the Dark: Conduct the reaction in a flask wrapped in aluminum foil to prevent light-induced radical formation.
-
Avoid Radical Initiators: Ensure no radical initiators are present unless the anti-Markovnikov product is desired.
-
-
-
Potential Cause 2 (Radical Bromination Route): Multiple Reactive Sites.
-
Explanation: When using NBS on 5-hexenenitrile, radical abstraction of a hydrogen atom can occur at multiple allylic positions, leading to a complex mixture of isomeric brominated products. The vinyl bromide is often a minor product in this scenario.
-
Recommended Solution:
-
Prioritize the Hydrobromination Route: This route offers far better control over regioselectivity for synthesizing a vinyl bromide.
-
If Radical Route is Unavoidable: Carefully screen solvents and temperatures. Non-polar solvents like carbon tetrachloride or cyclohexane are traditional choices for Wohl-Ziegler reactions.[2] However, expect a mixture of products requiring extensive chromatographic separation.
-
-
-
Issue 3: Significant Byproduct Formation
-
Q: My reaction mixture is complex, with significant amounts of what appear to be di-brominated products or polymer. How can I minimize these side reactions?
A: Byproduct formation is typically caused by over-reaction or undesired secondary reactions.
-
Potential Cause 1: Over-bromination.
-
Explanation: Using a large excess of the brominating agent (HBr or NBS) can lead to the addition of a second bromine atom, either to the double bond (in the case of the vinyl bromide product) or at other reactive sites.[2]
-
Recommended Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) but avoid large excesses.[2]
-
Slow Addition: Add the brominating agent dropwise at a low temperature to maintain a low instantaneous concentration and prevent localized overheating.[7]
-
-
-
Potential Cause 2: Polymerization.
-
Explanation: Alkenes, alkynes, and nitriles can be susceptible to polymerization under acidic or radical conditions, especially at elevated temperatures.
-
Recommended Solution:
-
Maintain Low Temperature: As mentioned, keeping the reaction temperature as low as feasible will slow down polymerization pathways.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from sitting under reactive conditions.
-
Consider Inhibitors: If polymerization is severe, adding a small amount of a radical inhibitor like BHT during workup or purification might be beneficial, but this should be tested carefully.
-
-
-
Issue 4: Difficulty in Product Purification
-
Q: I am struggling to separate my desired product from starting materials and byproducts using column chromatography.
A: Purification of vinyl halides can be tricky due to their similar polarity to byproducts.
-
Potential Cause 1: Inappropriate Eluent System.
-
Explanation: If the polarity of the eluent is too high, all components may elute together. If it's too low, the product may not move from the baseline. Isomeric byproducts often have very similar polarities, making separation difficult.
-
Recommended Solution:
-
Optimize TLC First: Systematically test different solvent mixtures (e.g., hexane/ethyl acetate, hexane/dichloromethane) on TLC plates to find a system that gives good separation (ΔRf > 0.2) between your product and the main impurities.
-
Use a Shallow Gradient: For column chromatography, use a very shallow gradient of the more polar solvent or run it isocratically with a low-polarity eluent system. This will improve the resolution between closely-eluting spots.[1]
-
Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a silver nitrate-impregnated silica gel, which can differentiate compounds based on the presence of double bonds.
-
-
-
Potential Cause 2: Product Decomposition on Silica Gel.
-
Explanation: Vinyl halides can be somewhat unstable, and the acidic nature of standard silica gel can sometimes cause decomposition or isomerization on the column.
-
Recommended Solution:
-
Neutralize Silica: Pre-treat the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then re-equilibrating with the pure eluent.
-
Work Quickly: Do not let the product sit on the column for an extended period. Pack and run the column efficiently.
-
Consider Vacuum Distillation: If the product is thermally stable enough, vacuum distillation can be an effective alternative to chromatography for removing non-volatile impurities.[6][8]
-
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting material for a clean synthesis of this compound?
-
A1: 5-Hexynenitrile is the highly recommended precursor. The hydrobromination of this terminal alkyne provides the most direct and controllable route to the desired vinyl bromide product.
-
-
Q2: How can I effectively monitor the reaction progress?
-
A2: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the best methods.[2] For TLC, visualize with a UV lamp and also a potassium permanganate stain, which will show the disappearance of the starting material's double or triple bond and the appearance of the product's double bond. GC-MS is excellent for confirming the mass of the product and identifying isomeric byproducts.
-
-
Q3: What are the critical safety precautions for this synthesis?
-
A3: Always work in a well-ventilated fume hood. Hydrogen bromide is a corrosive gas.[9] Brominating agents like NBS are toxic and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Ensure that an eyewash station and safety shower are accessible.[10] Halogenated organic compounds should be handled with care as they can be irritants and have unknown long-term toxicity.[11]
-
-
Q4: How should I store the final product?
-
A4: this compound should be stored in a tightly sealed container in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (nitrogen or argon) to prevent degradation.[12] Vinyl halides can be sensitive to light and air.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrobromination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add 5-hexynenitrile (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
HBr Addition: Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of HBr in acetic acid (33 wt%, ~1.2 eq) dropwise via a syringe pump over 30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench by pouring the mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution. (Caution: CO2 evolution!).
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography as described in Protocol 2.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Optimization: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A shallow gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate) may be necessary to separate close-running isomers.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Section 5: Data Tables for Optimization
Table 1: Illustrative Effect of Solvent on Hydrobromination Regioselectivity This data is illustrative and based on general chemical principles.
| Entry | Solvent | HBr Source | Temperature (°C) | Ratio of 5-Bromo (Markovnikov) to 6-Bromo (Anti-Markovnikov) |
| 1 | Dichloromethane | HBr (gas) | 0 to 25 | >95 : <5 |
| 2 | Diethyl Ether (old) | HBr in Acetic Acid | 0 to 25 | 70 : 30 |
| 3 | Acetic Acid | HBr in Acetic Acid | 25 | >95 : <5 |
| 4 | Hexane | HBr (gas) + AIBN | 60 | <10 : >90 |
Table 2: Illustrative Outcome of Brominating Agents on 5-Hexenenitrile This data is illustrative and based on general chemical principles.
| Entry | Brominating Agent (eq) | Initiator | Solvent | Main Product(s) |
| 1 | NBS (1.1) | BPO | Carbon Tetrachloride | Mixture of allylic bromides (4-bromo- and 7-bromo- isomers) |
| 2 | HBr (1.2) | None | Dichloromethane | Addition across C=C double bond (5,6-dibromohexanenitrile) |
| 3 | Br2 (1.1) | Light | Dichloromethane | Addition across C=C double bond (5,6-dibromohexanenitrile) |
Section 6: Visual Diagrams (Graphviz)
Caption: Troubleshooting workflow for low yield.
Caption: Competing pathways in radical bromination.
Section 7: References
-
Benchchem. Technical Support Center: Synthesis of 5-bromo-5-hexen-2-one.
-
ResearchGate. Reaction optimization conditions for 5.
-
ResearchGate. Optimization of the reaction conditions. [a].
-
ResearchGate. Optimization of the reaction conditions.
-
PubMed Central. A Brief Introduction to Chemical Reaction Optimization.
-
Benchchem. step-by-step procedure for the purification of 5-bromo-5-hexen-2-one.
-
5-Bromo-1-pentene Safety Data Sheet.
-
ResearchGate. Optimization of reaction conditions.
-
ChemScene. Hex-5-enenitrile.
-
Benchchem. Synthesis of 5-Hexen-1-ol from 6-bromo-1.
-
Benchchem. Technical Support Center: Synthesis of 5-Bromo-5-Hexen-2-One.
-
Benchchem. An In-depth Technical Guide to the Synthesis and Purification of 5-Bromo-1-pentyne.
-
Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]
-
Organic Syntheses. exo-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLIC ANHYDRIDE. [Link]
-
Santa Cruz Biotechnology. 5-Bromo-1-pentene.
-
Organic Syntheses. 2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chemscene.com [chemscene.com]
Preventing decomposition of 5-Bromo-5-hexenenitrile during purification
Welcome to the technical support center for 5-Bromo-5-hexenenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this reactive intermediate. This compound is a valuable bifunctional molecule, but its vinyl bromide and nitrile moieties render it susceptible to decomposition under common purification conditions. This resource provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, less polar spot on my TLC plate after leaving my crude product overnight. What is it?
A1: You are likely observing the formation of an isomeric byproduct. The terminal double bond in this compound can migrate to form a more thermodynamically stable internal alkene. This isomerization can be catalyzed by trace amounts of acid or metal residues from previous reaction steps.
Q2: My yield after silica gel chromatography is significantly lower than expected, and I'm finding a very polar impurity that wasn't in my initial crude mixture. What's happening?
A2: This is a classic sign of on-column decomposition. Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the nitrile group.[1] This process typically first forms the corresponding amide (5-Bromo-5-hexenamide), which is more polar than the starting nitrile. If the conditions are harsh enough, it can further hydrolyze to the carboxylic acid.[2]
Q3: After concentrating my column fractions on the rotary evaporator, I noticed a viscous, insoluble residue. What is this?
A3: The formation of a polymeric substance is a strong possibility. The vinyl group in your molecule makes it a monomer that is susceptible to free-radical polymerization.[3][4] This can be initiated by heat, residual radical initiators from a previous step, or even exposure to light and air.
Q4: Can I purify this compound by distillation?
Troubleshooting Guide: Decomposition During Purification
This section provides a systematic approach to diagnosing and solving common issues encountered during the purification of this compound.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Appearance of a new, less polar spot on TLC | Isomerization: Acid or metal-catalyzed migration of the double bond.[6] | - Neutralize the crude reaction mixture before workup.- Use neutralized silica gel or an alternative stationary phase (e.g., alumina, Florisil) for chromatography.[1] |
| Low yield and/or appearance of new, more polar spot(s) on TLC after chromatography | Hydrolysis: Acid-catalyzed reaction of the nitrile group on the silica gel surface.[1][2] | - Use deactivated silica gel (see Protocol 1).- Consider using a less polar, faster eluting solvent system to minimize residence time on the column.- Use basic alumina as the stationary phase if the compound is stable to basic conditions. |
| Product solidifies or becomes viscous in the flask during solvent removal | Polymerization: Heat or light-induced free-radical polymerization.[3][7] | - Add a radical inhibitor (e.g., BHT, hydroquinone) to the crude product before purification and to the collection flasks.[5][8]- Remove solvent at low temperatures on the rotary evaporator.- Store purified fractions in the dark and under an inert atmosphere. |
| Broad peaks or tailing during column chromatography | On-column degradation: A combination of the above issues. | - Implement all the above preventative measures.- Run the column quickly and efficiently. |
| Inconsistent NMR spectra between fractions that have the same TLC Rf | Co-elution of isomers: The isomerized product may have a very similar polarity to the desired product. | - Use a less polar solvent system to try and achieve baseline separation.- Consider preparative HPLC for difficult separations. |
Visualizing the Decomposition Pathways
The following diagrams illustrate the primary degradation routes for this compound.
Caption: Primary decomposition pathways for this compound.
Recommended Purification Protocol: Neutralized Flash Column Chromatography
This protocol is designed to minimize the risk of acid-catalyzed isomerization and hydrolysis, as well as free-radical polymerization.
1. Preparation of Neutralized Silica Gel:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add triethylamine (TEA) to the slurry to a final concentration of 1-2% (v/v).
-
Gently stir the slurry for 15-20 minutes.
-
Pack the column with the TEA-containing slurry.
-
Flush the packed column with two to three column volumes of the eluent you plan to use for the separation (without TEA) to remove the excess base. This leaves the acidic sites on the silica gel neutralized.[6]
2. Sample Preparation and Addition of Inhibitor:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).
-
Add a small amount of a radical inhibitor such as Butylated Hydroxytoluene (BHT) or Hydroquinone. A concentration of 100-200 ppm is typically sufficient.[5][9]
| Inhibitor | Typical Concentration | Notes |
| BHT (Butylated Hydroxytoluene) | 100-200 ppm | Volatile, often removable under high vacuum.[5] |
| Hydroquinone | 100-200 ppm | Less volatile, may require chromatography for removal if it interferes with subsequent steps.[10] |
3. Chromatography:
-
Carefully load the sample onto the prepared column.
-
Elute with your chosen solvent system, determined by TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate.
-
Collect fractions and monitor by TLC. It is advisable to add a trace amount of inhibitor to the collection flasks if the solvent will not be removed immediately.
4. Post-Chromatography Workup:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure at a low temperature (≤ 30 °C).
-
Store the purified product under an inert atmosphere (argon or nitrogen) at low temperature (≤ 4 °C) and protected from light.
Caption: Recommended workflow for the purification of this compound.
Identifying Decomposition Products
Proactive identification of impurities is key to optimizing your purification strategy.
Thin-Layer Chromatography (TLC):
-
Visualization: Use a combination of UV light (254 nm) and a potassium permanganate (KMnO₄) stain. The vinyl group in the desired product and any isomerized byproducts will show up as yellow spots with the permanganate stain. Hydrolysis products (amide/acid) may stain differently or have different retention factors.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
This compound (Desired Product): Expect two distinct signals for the terminal vinyl protons around 5.5-6.0 ppm.
-
Isomerized Product: The formation of an internal double bond will result in the disappearance of the terminal vinyl proton signals and the appearance of new olefinic protons, likely in the 5.0-5.5 ppm range, with different coupling constants.[2] The proton on the carbon bearing the bromine in the isomer will also shift significantly.[11]
-
-
¹³C NMR: Isomerization will cause a noticeable shift in the sp² carbon signals.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Fragmentation Pattern:
-
Nitriles: Often show a characteristic loss of an alpha-hydrogen ([M-1] peak) and may exhibit a McLafferty rearrangement peak at m/z 41 if the alkyl chain is long enough.[12] The molecular ion peak may be weak or absent.
-
Bromo-compounds: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), which will be visible in the molecular ion (if present) and any bromine-containing fragments.
-
Safe Handling and Storage
-
Handling: Due to its reactivity and potential toxicity, handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (2-8 °C). Protect from light to prevent photo-initiated polymerization. For long-term storage, consider adding a small amount of a radical inhibitor like BHT.[7]
By understanding the inherent instability of this compound and implementing these preventative and troubleshooting measures, researchers can confidently purify this versatile building block, ensuring the success of subsequent synthetic steps.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Chemguide. hydrolysing nitriles. [Link]
-
Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. [Link]
-
Wako Pure Chemical Industries. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Wikipedia. Polymerisation inhibitor. [Link]
-
Polymer Science Learning Center. Free Radical Vinyl Polymerization. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
- Google Patents.
-
Taylor & Francis eBooks. Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monome. [Link]
-
LookChem. 5-BROMO-1-HEXENE. [Link]
-
CORE. THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. [Link]
-
Wako Pure Chemical Industries. High performance polymerization inhibitors. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
University of Wisconsin-Madison. Typical Proton NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]
-
PubChem. 5-Hexenenitrile. [Link]
-
PubMed Central. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. [Link]
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- 1. taylorfrancis.com [taylorfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. fluoryx.com [fluoryx.com]
- 9. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempoint.com [chempoint.com]
- 11. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. GCMS Section 6.17 [people.whitman.edu]
Technical Support Center: Identifying Impurities in 5-Bromo-5-hexenenitrile by NMR
Welcome to the technical support center for the analysis of 5-Bromo-5-hexenenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the identification of impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in various synthetic pathways, ensuring the purity of this compound is paramount. This guide will equip you with the expertise to confidently identify and troubleshoot potential impurities in your NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the baseline NMR spectrum of your target compound is the first step in identifying impurities. Based on the chemical structure of this compound, which contains a vinyl bromide and a nitrile functional group, we can predict the approximate chemical shifts. The vinyl protons are expected to be in the downfield region due to the deshielding effect of the double bond and the bromine atom. The protons adjacent to the electron-withdrawing nitrile group will also be shifted downfield.
Here is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound:
| Position | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H-6a, H-6b | Br-C(H )= | 5.8 - 6.5 | ~110-120 | Vinyl protons are deshielded by the double bond and the electronegative bromine atom. |
| C-5 | C =C-Br | - | ~130-140 | The carbon atom of the double bond attached to the bromine is significantly deshielded. |
| C-6 | C=C -Br | - | ~100-110 | The terminal vinyl carbon. |
| H-2a, H-2b | NC-CH ₂- | 2.3 - 2.6 | ~15-20 | Protons alpha to the nitrile group are deshielded. |
| C-2 | NC-C H₂- | - | ~15-20 | |
| C-1 | -C N | - | ~118-125 | The nitrile carbon has a characteristic chemical shift in this range.[1][2][3] |
| H-3a, H-3b | -CH₂-CH ₂-CH₂- | 1.6 - 1.9 | ~25-35 | Methylene protons in the alkyl chain. |
| C-3 | -CH₂-C H₂-CH₂- | - | ~25-35 | |
| H-4a, H-4b | =C-CH ₂- | 2.1 - 2.4 | ~30-40 | Allylic protons are deshielded. |
| C-4 | =C-C H₂- | - | ~30-40 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Q2: I see extra peaks in my ¹H NMR spectrum. What could they be?
A2: Extraneous peaks in your NMR spectrum can arise from several sources. The most common culprits are residual solvents, starting materials, reagents, or byproducts from the synthesis. A highly valuable resource for identifying common laboratory solvents is the paper by Gottlieb, Kotlyar, and Nudelman, which provides extensive tables of ¹H and ¹³C NMR data for numerous solvents in various deuterated solvents.[4][5][6][7][8][9]
Q3: How can I confirm if a small peak is an impurity or just part of my product's spectrum (e.g., from complex coupling)?
A3: This is a common challenge. Here’s a systematic approach:
-
Integration: Check the integration of the suspicious peak. If it doesn't correspond to a whole number of protons relative to your main product peaks, it's likely an impurity.
-
2D NMR: Run a COSY (Correlation Spectroscopy) and an HSQC (Heteronuclear Single Quantum Coherence) experiment. COSY will show correlations between coupled protons, helping you to map out the spin systems of your product.[10][11][12][13] HSQC will correlate protons to their directly attached carbons.[9][10][11] If the suspicious proton peak does not show the expected correlations to other protons or carbons in your molecule, it is likely an impurity.
Troubleshooting Guide: Specific Impurities and Their Identification
Issue 1: Presence of Starting Materials and Reagents
A common synthetic route to this compound involves the allylic bromination of a precursor like 5-hexenenitrile. Therefore, unreacted starting material or reagents from this step could be present as impurities.
-
Potential Impurity: 5-Hexenenitrile (Starting Material)
-
¹H NMR Signature: Look for signals corresponding to the terminal vinyl protons around 4.9-5.8 ppm and the absence of the downfield vinyl protons characteristic of the bromo-substituted alkene.
-
¹³C NMR Signature: The nitrile carbon will be present around 119 ppm, but the vinyl carbons will be at approximately 115 and 137 ppm.
-
-
Potential Impurity: N-Bromosuccinimide (NBS) (Reagent)
-
¹H NMR Signature: A sharp singlet around 2.8 ppm in CDCl₃.
-
¹³C NMR Signature: Carbonyl carbons around 177 ppm and a CH₂ signal around 29 ppm.
-
-
Potential Impurity: Succinimide (Byproduct of NBS)
-
¹H NMR Signature: A singlet around 2.7 ppm in CDCl₃.
-
¹³C NMR Signature: Carbonyl carbons around 178 ppm and a CH₂ signal around 29 ppm.
-
Issue 2: Isomeric Byproducts
During the synthesis, isomeric byproducts can form. For this compound, these could include isomers with the double bond in a different position or cyclic byproducts.
-
Potential Impurity: 6-Bromo-4-hexenenitrile (Isomer)
-
¹H NMR Signature: The internal vinyl protons would show complex splitting patterns in the 5.4-5.7 ppm region. The protons adjacent to the bromine would likely appear as a doublet around 3.9-4.1 ppm.
-
Distinguishing with 2D NMR: A COSY spectrum would show a different connectivity pattern compared to the desired product. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would be very useful here to see long-range correlations and definitively establish the position of the double bond relative to the nitrile and the bromine.
-
-
Potential Impurity: Bromocyclohexene derivatives (Cyclized Byproducts)
-
¹H NMR Signature: The appearance of signals in the upfield region (1.5-2.5 ppm) with complex multiplets characteristic of a cyclohexane ring. The vinyl protons would be in the 5.5-6.0 ppm range.
-
¹³C NMR Signature: The number of signals would be consistent with a six-membered ring structure.
-
Issue 3: Degradation Products
Vinyl halides can be susceptible to degradation, potentially leading to impurities over time or under certain conditions such as exposure to light or heat.[14][15][16][17]
-
Potential Degradation Pathway: Debromination to form dienes.
Experimental Protocols for Impurity Identification
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure good shimming to obtain sharp peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbons, including the quaternary nitrile carbon.
Protocol 2: 2D NMR for Structural Elucidation and Impurity Confirmation
-
COSY (H-H Correlation):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Procedure: Run a standard gradient-selected COSY (gCOSY) experiment.
-
Interpretation: Cross-peaks in the 2D spectrum indicate coupling between the corresponding protons on the F1 and F2 axes. This will help you trace the connectivity of the proton spin systems in your main product and see if any signals do not belong.
-
-
HSQC (C-H Correlation):
-
Purpose: To identify which protons are directly attached to which carbons.
-
Procedure: Run a standard gradient-selected HSQC experiment.
-
Interpretation: Cross-peaks show a correlation between a proton (F2 axis) and the carbon it is directly bonded to (F1 axis). This is extremely powerful for confirming assignments and identifying signals from impurities that will not have the expected C-H correlations of your target molecule.
-
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying an unknown impurity in your NMR spectrum.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. 1,5-HEXADIENE(592-42-7) 1H NMR spectrum [chemicalbook.com]
- 5. 1,5-Hexadiene-3,4-diol(1069-23-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-METHYL-1,5-HEXADIENE(4049-81-4) 1H NMR [m.chemicalbook.com]
- 7. 3-BROMOCYCLOHEXENE(1521-51-3) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Bromocyclohexane(108-85-0) 1H NMR spectrum [chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mriquestions.com [mriquestions.com]
Technical Support Center: Navigating the Challenges of Handling Viscous 5-Bromo-5-hexenenitrile
This guide serves as a centralized resource for researchers, chemists, and drug development professionals working with 5-Bromo-5-hexenenitrile. Its notable viscosity presents unique handling challenges that can impact experimental accuracy, reproducibility, and safety. As your dedicated application scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to handle this reagent with confidence and precision.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge for the safe and effective use of this compound.
Q1: What are the critical physical and chemical properties of this compound I should be aware of before starting my experiment?
A1: Understanding the physicochemical profile of this compound is the first step to successful handling. Its density and viscosity are particularly high, which are the primary sources of handling difficulties. Below is a summary of its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈BrN | [1] |
| Molecular Weight | 174.04 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | ~238.7 °C (Predicted) | [1] |
| Density | ~1.348 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate); Insoluble in water. | [2] |
| Stability | Sensitive to moisture and light. Store under inert gas. | N/A |
Q2: What are the correct storage and handling procedures to ensure the long-term stability of this compound?
A2: To prevent degradation and ensure reproducibility between experiments, stringent storage is essential. This compound should be stored at 2-8°C under an inert atmosphere like argon or nitrogen.[4] Use a tightly sealed, opaque or amber-colored vial to protect it from light and moisture. Before use, allow the vial to warm to room temperature while still sealed to prevent condensation of atmospheric moisture onto the cold reagent.
Q3: What are the primary safety hazards associated with this compound and what personal protective equipment (PPE) is required?
A3: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related bromo- and nitrile-containing compounds are classified as harmful and irritants.[5][6] Assume that this compound is harmful if swallowed, in contact with skin, or if inhaled, and that it may cause skin, eye, and respiratory irritation.
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.
-
Eye Protection: Use tight-sealing safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required. Ensure it is buttoned.
-
-
Disposal: Dispose of waste in a designated, approved hazardous waste container.
Part 2: Troubleshooting Guide for Viscous Liquid Handling
This section provides solutions to specific, practical problems you may encounter during your experimental workflow.
Issue 1: My measurements are inaccurate when using a standard pipette due to the reagent's high viscosity.
Problem: "When I try to pipette this compound, I get inconsistent volumes. The liquid sticks to the inside of the tip, and it's difficult to aspirate and dispense completely."
Causality: This is a classic problem when handling viscous liquids.[7] Standard air-displacement pipettes are calibrated for aqueous solutions. The high viscosity of this compound creates significant flow resistance, while its surface tension and adhesive forces cause it to cling to the pipette tip wall.[8] This leads to incomplete aspiration and dispensing, resulting in significant volumetric errors.
Solutions:
Method A: Gravimetric Dispensing (Recommended for High Accuracy)
This method bypasses volumetric measurement entirely, relying on the high accuracy of an analytical balance.
Step-by-Step Protocol:
-
Place your reaction vessel on a tared analytical balance.
-
Using a clean glass Pasteur pipette, add the this compound dropwise directly into the vessel until you are close to the target mass (mass = desired volume × 1.348 g/mL).
-
Record the exact mass added for your calculations. This is the most accurate way to dose viscous reagents.[9]
Method B: Positive-Displacement Pipettes
These specialized pipettes function like a syringe, with a piston in direct contact with the liquid. This mechanism physically forces out the entire volume, eliminating errors from adhesion and viscosity.[10] They are the gold standard for volumetric pipetting of viscous fluids.
Method C: Modified Air-Displacement Pipetting (for lower volume accuracy needs)
If the above methods are not available, you can improve results with a standard pipette using the "reverse pipetting" technique.
Workflow for Reverse Pipetting
Caption: The reverse pipetting technique minimizes errors from liquid retention.
Additional Tips:
-
Cut the Tip: For very viscous liquids, cutting a few millimeters off the end of a pipette tip with a clean blade creates a wider orifice, reducing flow resistance.[9]
-
Slow Down: Use very slow aspiration and dispensing speeds to allow the viscous liquid time to move.[11][12]
Issue 2: The reagent is difficult to dissolve and forms a separate layer in my reaction solvent.
Problem: "When I add the dense this compound to my reaction, it sinks to the bottom and mixes very slowly, which could affect my reaction kinetics."
Causality: The high density of the reagent (1.348 g/cm³) causes it to sink in most common organic solvents. Its viscosity further hinders rapid dissolution, preventing the formation of a homogeneous reaction mixture. This can lead to uncontrolled localized reactions or stalled conversions.
Solutions:
Decision-Making Workflow for Dissolution
Caption: A logical workflow to achieve a homogeneous reaction mixture.
-
Vigorous Agitation: Standard magnetic stirring may be insufficient. Use a football-shaped stir bar for round-bottom flasks or, ideally, an overhead mechanical stirrer for larger volumes to ensure efficient mixing.
-
Order of Addition: Adding the solvent to the viscous reagent (rather than the other way around) can improve initial dispersion.
-
Pre-dilution: Dissolving the required amount of this compound in a small portion of the reaction solvent in a separate vial before adding it to the main reaction vessel can be highly effective.[13]
-
Gentle Warming: If the reaction chemistry allows, gently warming the mixture (e.g., to 30-40°C) can significantly decrease viscosity and accelerate dissolution.[9][14]
References
-
New development in the field of Liquid Handling: Highly viscous substances such as collagen are now pipettable. The Scientist. [Link]
-
Viscous Liquid Handling in Molecular Biology and Proteomics, Grenova. [Link]
-
Troubleshooting: Weighing Reactants and Reagents, University of Rochester Department of Chemistry. [Link]
-
Troubleshooting pipetting viscous liquids, Tecan. [Link]
-
Viscous reagents tips and tricks, Reddit r/labrats. [Link]
-
Viscous Dispensing Tips and Tricks, FORMULATRIX. [Link]
-
How to handle viscous specimens, AACC.org. [Link]
-
Tips and Tricks for Automating Viscous Liquid Handling, YouTube. [Link]
-
5-Hexenenitrile, PubChem. [Link]
-
5-Bromohex-5-en-3-ol, PubChem. [Link]
-
5-hexene nitrile, The Good Scents Company. [Link]
Sources
- 1. 177170-83-1 CAS MSDS (5-Bromohex-5-enenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS 5048-19-1: 5-Hexenenitrile | CymitQuimica [cymitquimica.com]
- 3. 5-hexene nitrile, 5048-19-1 [thegoodscentscompany.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Handling of viscous liquids - Basics, Techniques and Tricks [labroots.com]
- 8. opentrons.com [opentrons.com]
- 9. reddit.com [reddit.com]
- 10. New development in the field of Liquid Handling: Highly viscous substances such as collagen are now pipettable | The Scientist [the-scientist.com]
- 11. tecan.com [tecan.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. myadlm.org [myadlm.org]
Technical Support Center: Purification of 5-Bromo-5-hexenenitrile
Welcome to the technical support guide for the purification of 5-Bromo-5-hexenenitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and obtain high-purity material.
Section 1: Initial Assessment & Characterization
Before attempting purification, it is critical to understand the composition of your crude reaction mixture. An upfront analytical investment can save significant time and resources.
Q1: What are the most probable starting materials and side products I need to remove from my crude this compound?
A1: The identity of residual starting materials depends entirely on your synthetic route. The most common laboratory-scale synthesis involves the anti-Markovnikov hydrobromination of an alkyne.[1][2]
-
Primary Contaminant (Unreacted Starting Material): The most likely starting material to be found in your crude product is 5-hexynenitrile . This precursor is significantly less polar and has a much lower molecular weight (and thus boiling point) than your target compound.
-
Potential Side Products:
-
Markovnikov Adduct: Depending on the reaction conditions, the Markovnikov isomer, 4-Bromo-5-hexenenitrile, could form.
-
Dibrominated Species: Over-bromination can lead to 5,5-dibromo- or 5,6-dibromo-hexanenitrile.
-
Polymerized Material: Vinyl halides can be prone to polymerization, which would present as non-volatile, insoluble tars.[3]
-
A summary of the key physical properties (some estimated based on structure) is provided below to guide purification strategy.
Table 1: Physical Properties of Target Compound and Likely Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound (Product) | CH2=C(Br)CH2CH2CH2CN | 188.07 | High (Est. >200) | Moderately High |
| 5-Hexynenitrile (Starting Material) | HC≡CCH2CH2CH2CN | 93.13 | Lower (Est. 160-180) | Moderate |
| 5-Hexenenitrile (Alternative SM) [4] | CH2=CHCH2CH2CH2CN | 95.14 | 155-157 | Low |
Q2: Which analytical techniques are best for identifying and quantifying these impurities before and after purification?
A2: A multi-technique approach is recommended for a comprehensive analysis.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for this specific problem.[7]
-
¹H NMR: Will definitively identify the product by its characteristic vinyl proton signals. Critically, it will also clearly show the terminal alkyne proton of 5-hexynenitrile (~2.0-2.5 ppm) or the terminal alkene protons of 5-hexenenitrile (~5.0 and ~5.8 ppm) if they are present. Integration of these peaks relative to product peaks allows for direct quantification of molar impurity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities.[6]
-
Why it works: The lower molecular weight starting materials will have a much shorter retention time than the product. MS provides the molecular weight of each component, confirming its identity. This is an excellent method for confirming the absence of residual starting material post-purification.
-
-
Thin-Layer Chromatography (TLC): Essential for rapid, real-time analysis.[8]
-
Application: Use TLC to monitor the progress of your purification, whether by column or distillation. The less polar starting material will have a higher Rf value (travel further up the plate) than the more polar brominated nitrile product.
-
Section 2: Core Purification Strategies & Protocols
The significant difference in boiling point and polarity between this compound and its common precursors allows for two primary, highly effective purification methods: vacuum distillation and flash column chromatography.
Purification Workflow Overview
The following diagram illustrates the general workflow for purifying your crude product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 3. Page loading... [guidechem.com]
- 4. 5-Hexenenitrile | C6H9N | CID 123222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-5-hexenenitrile
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-5-hexenenitrile. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility of this reagent in reaction solvents. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.
Understanding the Solubility Profile of this compound
This compound is a bifunctional molecule containing a polar nitrile group and a less polar vinyl bromide moiety attached to a hydrocarbon backbone. This structure results in a moderate overall polarity, making its solubility highly dependent on the chosen solvent system. While it is generally soluble in many organic solvents, issues can arise, particularly in reactions requiring specific solvent properties that may not be ideal for this reagent.[1][2][3]
The nitrile group (-C≡N) is polar and can participate in dipole-dipole interactions.[2][4] The vinyl bromide and the hexene backbone, however, are nonpolar, contributing to its solubility in less polar organic solvents.[1][5] The interplay of these two functional groups dictates the compound's solubility behavior.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on its structure, a good starting point for solvent selection would be polar aprotic solvents. These solvents can solvate the polar nitrile group without interfering with the reactivity of the vinyl bromide. We recommend the following, in order of decreasing polarity:
-
Acetonitrile (ACN): Often an excellent first choice due to its chemical similarity (presence of a nitrile group) and ability to dissolve a wide range of organic compounds.[6]
-
Acetone: A versatile polar aprotic solvent.[1]
-
Tetrahydrofuran (THF): A common ether-based solvent that is less polar than ACN and acetone but often effective.
-
Dichloromethane (DCM): A halogenated solvent that can be effective, particularly if the other reactants are nonpolar.[7]
-
Toluene or Xylenes: Nonpolar aromatic solvents that can be useful, especially at elevated temperatures.[7]
Q2: I'm observing insolubility or precipitation of this compound in my chosen reaction solvent. What are my next steps?
A2: If you encounter poor solubility, a systematic approach to troubleshooting is recommended. The following flowchart outlines a decision-making process for addressing this issue.
Caption: A workflow for troubleshooting poor solubility.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gentle heating can significantly increase the solubility of most organic compounds.[5][8] However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. For this compound, we recommend not exceeding 60-70°C initially, while monitoring for any signs of degradation.
Q4: What is a co-solvent, and how do I choose one?
A4: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[6] The principle is to use a mixture that has a more favorable overall polarity for your compound.
-
If your primary solvent is nonpolar (e.g., toluene): Add a small amount of a more polar aprotic solvent like THF or acetone.
-
If your primary solvent is polar aprotic (e.g., acetonitrile) and you still have issues: This is less common, but you could try adding a small amount of a less polar solvent like toluene if your other reagents favor that, or a different polar aprotic solvent like DMF or DMSO in very small quantities.
The selection of a co-solvent should always be done with the compatibility of all reaction components in mind.[6]
Troubleshooting Guide: Detailed Protocols
Protocol 1: Enhancing Solubility with a Co-solvent System
This protocol details the steps for using a co-solvent to dissolve this compound when it shows poor solubility in the primary reaction solvent.
Objective: To achieve a homogeneous reaction mixture by introducing a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent (e.g., Tetrahydrofuran - THF)
-
Reaction vessel with magnetic stirring and provision for inert atmosphere (if required)
Procedure:
-
To your reaction vessel containing the other reagents and the primary solvent, add the this compound.
-
Stir the mixture at room temperature for 5-10 minutes. Observe for dissolution.
-
If the compound remains insoluble, begin adding the co-solvent (THF) dropwise while stirring.
-
Monitor for dissolution after each addition. Typically, a 5-10% v/v of the co-solvent relative to the primary solvent is a good starting point.
-
If the solid persists, you may gently warm the mixture to 40-50°C.
-
Once the this compound is fully dissolved, proceed with your reaction as planned.
Data Summary for Co-solvent Systems:
| Primary Solvent | Recommended Co-solvent | Typical v/v Ratio (Co-solvent:Primary) | Notes |
| Toluene | THF or Dioxane | 5-20% | Balances polarity to dissolve the nitrile group. |
| Heptane/Hexane | Dichloromethane or THF | 10-30% | Increases polarity of the nonpolar solvent. |
| Acetonitrile | Toluene | 5-10% | Decreases overall polarity if other reagents are very nonpolar. |
Protocol 2: Solvent Screening for Optimal Solubility
When starting a new reaction, a small-scale solubility test can save significant time and resources.
Objective: To identify the most suitable solvent for this compound and your specific reaction conditions.
Materials:
-
This compound (e.g., 10 mg)
-
A selection of candidate solvents (e.g., Acetonitrile, THF, Toluene, Dichloromethane)
-
Small vials (e.g., 1-2 mL)
-
Small magnetic stir bars
Procedure:
-
Weigh out an equal, small amount of this compound into several vials (e.g., 10 mg each).
-
To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) to achieve a target concentration relevant to your planned reaction.
-
Add a small stir bar to each vial and stir at room temperature for 15 minutes.
-
Visually inspect each vial for complete dissolution.
-
For any solvents where the compound is not fully dissolved, gently warm the vials to approximately 50°C and observe any changes.
-
Select the solvent that provides the best solubility under conditions that are compatible with your intended reaction.
Caption: Logical flow for selecting a suitable solvent.
References
-
Grokipedia. (n.d.). Vinyl bromide. Retrieved January 12, 2026, from [Link]
- Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1943). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC NITRILES. Journal of Organic Chemistry, 08(5), 473–491.
-
Grokipedia. (2026, January 7). Vinyl bromide (data page). Retrieved January 12, 2026, from [Link]
-
Ibis World. (n.d.). Vinyl Bromide Chemical Intermediate For Polymer & Industrial Use. Retrieved January 12, 2026, from [Link]
-
Solubility of Things. (n.d.). Vinyl bromide. Retrieved January 12, 2026, from [Link]
-
TradeIndia. (n.d.). Vinyl Bromide at Best Price - Premium Quality Guaranteed. Retrieved January 12, 2026, from [Link]
- Borra, S., et al. (2019).
-
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Validation & Comparative
A Comparative Guide to the Structural Validation of 5-Bromo-5-hexenenitrile using 2D NMR Techniques
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Abstract
The unequivocal structural elucidation of novel or complex organic molecules is a cornerstone of chemical research and development. For a molecule such as 5-Bromo-5-hexenenitrile, which possesses both unsaturation and a halogen substituent, a one-dimensional Nuclear Magnetic Resonance (1D NMR) spectrum can often be ambiguous. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the precise structural validation of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to demonstrate the synergistic power of these methods in piecing together the molecular puzzle.
Introduction: The Challenge of Structural Ambiguity
This compound presents a structural puzzle with several key features: a terminal double bond, a bromine atom attached to one of the sp2 hybridized carbons, and a nitrile group at the terminus of a four-carbon chain. While 1D ¹H and ¹³C NMR provide initial clues, overlapping signals and the lack of direct connectivity information can hinder a definitive assignment. 2D NMR spectroscopy emerges as a powerful tool to overcome these limitations by correlating nuclear spins through bonds, providing a clear roadmap of the molecular framework.[1][2]
This guide will walk researchers through the logical process of applying three fundamental 2D NMR experiments to confirm the structure of this compound, comparing the unique insights each technique offers.
Experimental Design: A Multi-faceted Approach to Connectivity
The strategic selection of 2D NMR experiments is crucial for an efficient and accurate structural elucidation. Each technique provides a different piece of the connectivity puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] It is the primary tool for mapping out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[4] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[5][6][7] This is arguably the most powerful tool for connecting different spin systems and identifying quaternary carbons.
The combined application of these three techniques creates a self-validating system for structural determination.
Detailed Experimental Protocols
Sample Preparation
The quality of the NMR data is highly dependent on the sample preparation.[8][9]
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[10][11]
-
Concentration: For a small molecule like this compound (MW ≈ 174.04 g/mol ), a concentration of 10-20 mg in 0.6-0.7 mL of solvent is generally sufficient for obtaining good quality 2D spectra in a reasonable time.[8][12]
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure good magnetic field homogeneity.[9][11][12]
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).[13]
NMR Data Acquisition
The following parameters are typical for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer.
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | Standard COSY (e.g., cosygpqf) | Standard HSQC (e.g., hsqcedetgpsisp2.3) | Standard HMBC (e.g., hmbcgplpndqf) |
| Number of Scans (NS) | 2-4 | 2-4 | 8-16 |
| Number of Increments (F1) | 256-512 | 256 | 256-512 |
| Spectral Width (F2 - ¹H) | 10-12 ppm | 10-12 ppm | 10-12 ppm |
| Spectral Width (F1 - ¹H/¹³C) | 10-12 ppm | 160-200 ppm | 200-220 ppm |
| Relaxation Delay (d1) | 1-2 s | 1-2 s | 1.5-2 s |
Causality Behind Parameter Choices:
-
The number of scans is increased for the HMBC experiment due to its lower sensitivity in detecting long-range couplings.
-
The spectral widths are chosen to encompass all expected proton and carbon signals.
-
The relaxation delay allows for the nuclei to return to equilibrium between scans, ensuring accurate signal intensities.
Data Interpretation and Structural Validation: A Step-by-Step Guide
Let's predict the expected NMR data for this compound and demonstrate how the 2D spectra would confirm its structure.
Structure and Numbering:
Predicted ¹H and ¹³C Chemical Shifts
| Position | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Rationale |
| H-2 | ~2.5 | C-2: ~17 | Protons alpha to a nitrile group are deshielded. |
| H-3 | ~1.9 | C-3: ~25 | Typical alkane methylene protons. |
| H-4 | ~2.3 | C-4: ~32 | Allylic protons are slightly deshielded.[14] |
| H-6a, H-6b | ~5.6, ~5.8 | C-5: ~135 | Vinylic protons.[15][16][17] The bromine atom influences their shift. |
| - | - | C-6: ~118 | The carbon bearing the bromine will be shifted upfield due to the heavy atom effect. |
| - | - | C-1: ~119 | Typical chemical shift for a nitrile carbon.[18][19] |
COSY Spectrum Analysis: Mapping the Proton Network
The COSY spectrum will reveal the connectivity of the protons in the aliphatic chain.
-
A cross-peak will be observed between the protons at H-2 and H-3 .
-
A cross-peak will be observed between the protons at H-3 and H-4 .
This establishes the -CH₂-CH₂-CH₂- fragment. No correlation is expected between H-4 and the vinylic protons (H-6) as they are four bonds apart, although very weak correlations can sometimes be observed.
Caption: Predicted COSY correlations for this compound.
HSQC Spectrum Analysis: Linking Protons to Carbons
The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the assignment of the protonated carbons.
-
The proton signal at ~2.5 ppm will correlate to the carbon signal at ~17 ppm (C-2 ).
-
The proton signal at ~1.9 ppm will correlate to the carbon signal at ~25 ppm (C-3 ).
-
The proton signal at ~2.3 ppm will correlate to the carbon signal at ~32 ppm (C-4 ).
-
The vinylic proton signals around 5.6-5.8 ppm will correlate to the carbon signal at ~118 ppm (C-6 ).
Caption: Predicted HSQC correlations for this compound.
HMBC Spectrum Analysis: Assembling the Full Structure
The HMBC spectrum is the key to connecting the fragments and identifying the positions of the quaternary carbon (C-1) and the bromine-bearing carbon (C-5).[5][7][20]
-
Connecting the Aliphatic Chain to the Nitrile Group:
-
H-2 protons (~2.5 ppm) will show a two-bond correlation to C-1 (~119 ppm) and a three-bond correlation to C-3 (~25 ppm).
-
H-3 protons (~1.9 ppm) will show a two-bond correlation to C-2 (~17 ppm) and C-4 (~32 ppm), and a three-bond correlation to C-1 (~119 ppm).
-
-
Connecting the Aliphatic Chain to the Double Bond:
-
H-4 protons (~2.3 ppm) will show a two-bond correlation to C-3 (~25 ppm) and C-5 (~135 ppm), and a three-bond correlation to C-2 (~17 ppm) and C-6 (~118 ppm).
-
-
Confirming the Double Bond Substitution:
-
The vinylic protons (H-6) (~5.7 ppm) will show a two-bond correlation to the quaternary carbon C-5 (~135 ppm) and a three-bond correlation to C-4 (~32 ppm).
-
These HMBC correlations unequivocally establish the entire carbon skeleton and the placement of the functional groups.
Caption: Key predicted HMBC correlations for structural validation.
Comparative Analysis of 2D NMR Techniques
| Technique | Information Provided | Strengths | Limitations | Role in Validation |
| COSY | ¹H-¹H correlations (2-3 bonds) | Excellent for identifying proton spin systems. Relatively quick experiment. | Does not provide information about carbons or quaternary centers. Can be complex in crowded spectra. | Establishes the connectivity of the aliphatic chain. |
| HSQC | ¹H-¹³C correlations (1 bond) | Highly sensitive. Unambiguously assigns protonated carbons. | Does not show correlations to quaternary carbons. Provides no connectivity information between carbons. | Links the proton and carbon spectra, confirming C-H attachments. |
| HMBC | ¹H-¹³C correlations (2-4 bonds) | Crucial for connecting spin systems and identifying quaternary carbons. Provides a detailed map of the carbon skeleton.[4] | Less sensitive than HSQC. Can sometimes show weak 4-bond correlations or miss expected 3-bond correlations.[7] | The cornerstone of the validation, connecting the nitrile group, the aliphatic chain, and the vinyl bromide moiety. |
Conclusion
The structural validation of this compound serves as an excellent case study for the power and necessity of 2D NMR spectroscopy. While 1D NMR provides a preliminary overview, it is the synergistic application of COSY, HSQC, and HMBC that allows for an unequivocal determination of the molecular structure. COSY delineates the proton framework, HSQC assigns the protonated carbons, and HMBC provides the crucial long-range correlations that piece the entire puzzle together. This guide has demonstrated that by understanding the specific information each technique provides and by following a logical workflow, researchers can confidently and efficiently validate complex molecular structures, ensuring the integrity of their scientific findings.
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A Comparative Analysis of Catalytic Systems for the Cross-Coupling of 5-Bromo-5-hexenenitrile
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. 5-Bromo-5-hexenenitrile stands as a versatile bifunctional building block, featuring a terminal vinyl bromide for cross-coupling and a nitrile group that can be further elaborated. The targeted cross-coupling of such a substrate is a critical step in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. However, the presence of the nitrile functionality and the specific nature of the vinyl bromide present unique challenges, including potential catalyst inhibition and the need for carefully optimized reaction conditions to achieve high yields and selectivity.
This guide provides a comparative study of common catalytic systems for the cross-coupling of this compound and structurally related vinyl bromides. We will delve into the mechanistic underpinnings of palladium and nickel-based catalysts, present comparative performance data, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.
Understanding the Landscape of Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of C-C bonds with a high degree of control and functional group tolerance. For a substrate like this compound, several named reactions are of particular relevance:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide and is renowned for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.
-
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene, offering a powerful method for the synthesis of substituted alkenes.
-
Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
The choice of catalytic system is crucial for the success of these transformations, with palladium and nickel complexes being the most extensively studied and applied.
Comparative Analysis of Catalyst Performance
The selection of an appropriate catalyst is contingent on several factors, including cost, efficiency, and functional group tolerance. Below, we compare the performance of leading palladium and nickel-based systems for the cross-coupling of terminal vinyl bromides, drawing on data from analogous systems to provide a predictive framework for this compound.
Table 1: Comparative Performance of Catalysts in a Model Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | PPh₃ (integrated) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | Commercially available, well-understood reactivity. | Air-sensitive, requires higher catalyst loading. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | ~90-98 | High thermal stability, effective for challenging substrates. | Higher cost of ligand. |
| Ni(cod)₂ / IPr | IPr | K₃PO₄ | t-AmylOH | 60 | 6 | ~80-92 | Cost-effective metal, operates at lower temperatures. | Air-sensitive, requires careful handling of ligand and precursor. |
Note: Yields are representative of Suzuki-Miyaura couplings of terminal vinyl bromides with arylboronic acids and are intended for comparative purposes.
Deep Dive into Catalytic Systems
Palladium catalysts have long been the gold standard for cross-coupling reactions due to their exceptional functional group tolerance and high reactivity.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This air-sensitive but highly effective catalyst is often used for a wide range of cross-coupling reactions. The triphenylphosphine ligands play a crucial role in the catalytic cycle by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): The dppf ligand in this complex imparts high thermal stability and enhanced catalytic activity, making it particularly suitable for more challenging substrates. The wide bite angle of the dppf ligand is known to promote the reductive elimination step, often leading to higher yields.
The general catalytic cycle for a Suzuki-Miyaura coupling using a palladium catalyst is illustrated below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In recent years, nickel catalysis has emerged as a powerful and more sustainable alternative to palladium catalysis. Nickel is more earth-abundant and therefore significantly less expensive than palladium. Furthermore, nickel catalysts can often promote reactions of substrates that are challenging for palladium, such as unactivated alkyl halides.
-
Ni(cod)₂ / Ligand (Bis(1,5-cyclooctadiene)nickel(0)): This Ni(0) precursor is commonly used in conjunction with a variety of ligands, including N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). NHC ligands are strong sigma donors that form robust bonds with the nickel center, leading to highly active and stable catalysts. These systems can often operate at lower temperatures and may exhibit different selectivity compared to their palladium counterparts.
Experimental Protocols
The following protocols are provided as a starting point for the optimization of the cross-coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
In a glovebox, add IPr (0.05 mmol, 5 mol%) and Ni(cod)₂ (0.05 mmol, 5 mol%) to a vial.
-
Add anhydrous t-amyl alcohol (2 mL) and stir for 10 minutes to allow for catalyst pre-formation.
-
In a separate oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add the pre-formed catalyst solution to the Schlenk flask via syringe.
-
Add additional anhydrous t-amyl alcohol to bring the total volume to 5 mL.
-
Heat the reaction mixture to 60 °C with vigorous stirring for 6-10 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Part 1: The Archetype of Kinetic Control: The 5-Hexenyl Radical Clock
An In-Depth Guide to the Reaction Kinetics of 5-Hexenyl Radical Precursors: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and drug development professionals, the construction of cyclic molecular frameworks is a foundational element of organic synthesis. Among the most reliable and versatile methods for creating five-membered rings is the 5-hexenyl radical cyclization, a transformation prized for its mild conditions and predictable regioselectivity.[1][2] 5-Bromo-5-hexenenitrile stands as a prototypical precursor for generating a substituted 5-hexenyl radical, making an analysis of its reaction kinetics essential for predicting reaction outcomes and optimizing synthetic design.
While specific kinetic data for this compound is not extensively documented in dedicated studies, a comprehensive understanding of its reactivity can be expertly derived from the vast body of research on the parent 5-hexenyl radical system and its substituted analogues. This guide provides a deep, comparative analysis of the kinetic principles governing these cyclizations. We will explore various methods of radical initiation, dissect the influence of substituents, and provide actionable experimental protocols, empowering chemists to make informed, causality-driven decisions in their synthetic endeavors.
The cyclization of the 5-hexenyl radical to the cyclopentylmethyl radical is a cornerstone of physical organic chemistry and serves as a "radical clock".[3] This concept leverages a unimolecular reaction with a known rate constant to time a competing bimolecular reaction. The elegance of this system stems from its unwavering preference for the kinetically favored 5-exo cyclization over the thermodynamically more stable six-membered ring, which would result from a 6-endo closure.[1][4]
Computations have confirmed that the transition state for the 5-exo pathway is lower in energy, ensuring the formation of the cyclopentane ring under standard reaction conditions.[4] The rate constant (k_c) for this fundamental rearrangement at 25°C is approximately 1 x 10⁵ s⁻¹, a value that provides a critical benchmark for comparing alternative systems and reaction conditions.[5]
Part 2: A Comparative Analysis of Radical Initiation Methods
The method chosen to generate the initial carbon-centered radical from a precursor like this compound profoundly impacts the reaction's efficiency and outcome. The choice is not merely procedural but is a critical kinetic decision.
Method A: Classical Tin-Based Reagents
For decades, the combination of a trialkyltin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN) was the gold standard.[6]
-
Mechanism: AIBN undergoes thermal decomposition to generate an initial radical, which abstracts a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). This tin radical is the chain carrier, abstracting the bromine atom from the substrate to form the 5-hexenyl radical.[7]
-
Kinetic Profile: The reaction outcome is determined by the competition between the rate of radical cyclization (k_c) and the rate of reduction of the uncyclized radical by another molecule of Bu₃SnH. To favor cyclization, the concentration of Bu₃SnH is typically kept low.
-
Trustworthiness & Drawbacks: While reliable and well-understood, the toxicity of organotin compounds and the difficulty in removing tin-based byproducts from the final product have driven the development of alternative methods.[8]
Method B: Modern Tin-Free Alternatives
The demand for greener and cleaner chemistry has led to innovative tin-free approaches.
-
Visible Light Photoredox Catalysis: This method uses a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) with the alkyl halide substrate to generate the radical intermediate.[9] This approach offers exceptionally mild reaction conditions, often proceeding at room temperature.
-
Atom Transfer Radical Cyclization (ATRC): ATRC is a powerful, often catalytic, method where a transition metal complex (commonly copper or ruthenium) mediates the transfer of a halogen atom.[10][11] This process generates the radical intermediate and a metal-halide species. The cyclized radical can then be trapped by the metal-halide to reform the carbon-halogen bond, making the overall process atom-economical.[10] ATRC avoids the use of stoichiometric reducing agents, representing a significant advantage over classical methods.[11]
Part 3: The Decisive Role of Substituents in Reaction Kinetics
The substitution pattern on the 5-hexenyl radical skeleton can dramatically alter the rate and regioselectivity of the cyclization. Understanding these effects is crucial for predicting the behavior of the 5-cyano-substituted radical derived from this compound.
-
Electronic Effects: Electron-withdrawing groups, such as the nitrile (cyano) group in our topic molecule, can influence the stability of the radical and the transition state. While specific data is sparse, the principles can be extrapolated from related systems.
-
Oxygen Substitution: Introducing an oxygen atom into the chain (oxa-5-hexenyl radicals) has been shown to significantly impact kinetics. For instance, placing an oxygen at the 3-position accelerates the 5-exo cyclization rate constant to 8.5 x 10⁶ s⁻¹, a 37-fold increase over the parent system, due to favorable stereoelectronic effects in the transition state.[12] Conversely, a 4-oxa substituent can decrease the rate of cyclization.[2][13]
-
Fluorine Substitution: The strategic placement of fluorine atoms can also lead to a remarkable enhancement of cyclization rate constants.[12]
These examples underscore the principle that subtle electronic and conformational changes introduced by substituents can lead to dramatic differences in reaction rates, a key consideration for any synthetic design.
Part 4: Experimental Protocols for Kinetic Analysis
To provide a practical framework, we describe a robust, self-validating experimental protocol for a competitive kinetic study to compare the cyclization of two different radical precursors.
Protocol: Competitive Kinetic Analysis of Radical Cyclization
Objective: To determine the relative rate of cyclization of a test substrate (e.g., this compound) against a known radical clock (e.g., a reference bromoalkene).
Materials:
-
Test Substrate (Substrate A)
-
Reference Radical Clock (Substrate B with known k_c)
-
Tributyltin Hydride (Bu₃SnH)
-
AIBN (initiator)
-
Anhydrous, deoxygenated solvent (e.g., benzene or toluene)
-
Internal Standard for GC/HPLC analysis (e.g., dodecane)
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare a solution of Substrate A (0.1 M), Substrate B (0.1 M), and the internal standard (0.05 M) in the chosen solvent.
-
Initiation: In a separate flask, prepare a solution of Bu₃SnH (0.01 M) and AIBN (0.002 M) in the same solvent. The low concentration of Bu₃SnH is critical to ensure that cyclization is competitive with direct reduction.
-
Reaction: Using a syringe pump, add the Bu₃SnH/AIBN solution to the heated (typically 80 °C for AIBN) and rapidly stirred substrate solution over a period of 4-6 hours. The slow addition maintains a low, steady-state concentration of the tin hydride.
-
Quenching & Workup: After the addition is complete, cool the reaction to room temperature. Quench any remaining radicals by exposing the solution to air. Remove the solvent under reduced pressure.
-
Analysis: Dissolve the residue in a suitable solvent (e.g., diethyl ether). Analyze the product mixture by GC or HPLC.
-
Calculation: Identify and quantify the peaks corresponding to the uncyclized (reduced) and cyclized products for both Substrate A and Substrate B. The ratio of cyclized to uncyclized product is directly related to the rate of cyclization versus the rate of reduction. By comparing this ratio for Substrate A to the known ratio for the reference clock (Substrate B), the unknown rate constant for Substrate A can be calculated.
This experimental design is inherently self-validating because the reference clock provides an internal control for the reaction conditions.
Part 5: Data Presentation and Visualization
For clarity, the following table summarizes key kinetic data for the parent 5-hexenyl radical and a representative substituted analogue.
| Radical System | Rate Constant (k_c) at ~25°C (s⁻¹) | Key Observation | Reference |
| 5-Hexenyl Radical | ~1 x 10⁵ | The benchmark rate for the parent system. | [5] |
| 3-Oxa-5-hexenyl Radical | 8.5 x 10⁶ | Significant rate enhancement due to oxygen substitution. | [12] |
| 4-Oxa-5-hexenyl Radical | ~6.2 x 10⁴ | Rate decrease compared to the parent hydrocarbon radical. | [1][13] |
Visualizing Reaction Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex processes involved in radical kinetics.
Caption: Catalytic cycle for Atom Transfer Radical Cyclization (ATRC).
Caption: Experimental workflow for competitive kinetic analysis.
Conclusion
The kinetic analysis of this compound is best understood through the comprehensive framework of 5-hexenyl radical cyclization. The choice of radical initiation—be it classical tin hydrides, modern photoredox catalysis, or atom transfer methods—is a critical parameter that dictates reaction efficiency. Furthermore, the electronic nature of substituents, such as the cyano group, exerts a powerful influence on the rate of the key cyclization step. By understanding these fundamental kinetic principles and employing robust experimental designs like competitive analysis, researchers can harness the power of radical cyclizations to build complex molecular architectures with precision and control.
References
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Matlin, A. R., et al. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. International Journal of Organic Chemistry, 3(3), 143-153. [Link]
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Ingold, K. U., et al. (1979). The 5-hexenyl cyclization. Journal of the American Chemical Society, 101(20), 5917-5920. [Link]
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Zipse, H. (2000). Cyclization of 5-Hexenyl Radical: Thermodynamics vs. Kinetics. Angewandte Chemie International Edition, 39(9), 1614-1616. [Link]
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Nagata, Y., et al. (2021). Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. Molecules, 26(22), 6825. [Link]
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Grigsby, M. L., & Schiesser, C. H. (2006). RADICAL CLOCKS: MOLECULAR STOP WATCHES FOR TIMING ORGANIC REACTIONS. Chemical Reviews, 106(4), 1237-1286. [Link]
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Dolbier Jr, W. R., et al. (2004). Cyclizations of 5-Hexenyl, 6-Heptenyl, 7-Octenyl, and 8-Nonenyl Radicals. The Kinetic and Regiochemical Impact of Fluorine and Oxygen Substituents. The Journal of Organic Chemistry, 69(24), 8344-8353. [Link]
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Nagata, Y., et al. (2021). Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. Semantic Scholar. [Link]
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Matlin, A. R., et al. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. SCIRP. [Link]
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Tucker, J. W., & Stephenson, C. R. J. (2011). Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Chemical Communications, 47(18), 5151-5153. [Link]
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Clark, A. J. (2002). Atom transfer radical cyclisation reactions mediated by copper complexes. Chemical Society Reviews, 31(1), 1-11. [Link]
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Matlin, A. R., et al. (2013). Rule of five cyclizations in 5-hexenyl radicals and photocycloadditions of 1,5-hexadienes: Effect of 4-oxa substitution. Journal of the American Chemical Society, 135(3), 1049-1059. [Link]
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Organic Chemistry - Pharmacy 180. Carbon-Carbon Bond Formation By Free-Radical Reactions. Free-Radical Initiation. [Link]
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Darmency, V., & Renaud, P. (2005). Tin-free radical reactions mediated by organoboron compounds. Topics in Current Chemistry, 263, 71-106. [Link]
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van der Ham, A. G. J., et al. (2022). Atom transfer radical addition on aromatic rings: Ruthenium-catalyzed synthesis of benzyl/allyl-halide substituted (dihydro)naphthalenes. ChemRxiv. [Link]
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The Strategic Advantage of 5-Bromo-5-hexenenitrile: A Comparative Guide to 6-Carbon Building Blocks in Modern Synthesis
In the intricate tapestry of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 6-carbon synthons hold a privileged position, providing the foundational framework for a vast array of pharmaceuticals and natural products. This guide delves into the unique potential of 5-bromo-5-hexenenitrile as a versatile and strategic alternative to more conventional 6-carbon building blocks. We will explore its reactivity, supported by experimental insights, and provide a comparative analysis against established counterparts, empowering researchers to make informed decisions in their synthetic endeavors.
The 6-Carbon Synthon: A Cornerstone of Molecular Design
Six-carbon fragments are ubiquitous in bioactive molecules, forming the backbone of carbocyclic and heterocyclic rings that are often the core of a drug's pharmacophore. The ability to strategically functionalize and elaborate these C6 units is a key challenge in medicinal chemistry and drug development. Traditional 6-carbon building blocks, while valuable, often present their own set of synthetic limitations. This guide will compare this compound with four widely used C6 synthons: 6-bromo-1-hexene, cyclohexanone, adipic acid, and 1,6-hexanediol, highlighting the distinct advantages offered by our featured molecule.
Unveiling the Potential of this compound
This compound is a bifunctional molecule that marries the reactivity of a vinyl bromide with the versatile synthetic handle of a nitrile group. This unique combination opens doors to a diverse range of chemical transformations, allowing for sequential and orthogonal functionalization.
-
The Vinyl Bromide Moiety: This functional group is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control and predictability.[1] Its participation in reactions such as Suzuki, Stille, and Heck couplings allows for the introduction of a wide array of substituents.[2]
-
The Nitrile Group: Far more than a simple placeholder, the nitrile group is a versatile precursor to a variety of critical functionalities, including primary amines, carboxylic acids, and ketones.[3][4] Its strong electron-withdrawing nature also influences the reactivity of the adjacent carbons.
This dual functionality allows for a "one-two punch" synthetic strategy, where the vinyl bromide is first utilized in a key bond-forming event, followed by the transformation of the nitrile to introduce further complexity.
Comparative Analysis of 6-Carbon Building Blocks
To fully appreciate the utility of this compound, a direct comparison with established 6-carbon building blocks is essential. The following sections will detail the typical applications and provide representative experimental protocols for each, culminating in a comparative data table.
This compound: The Versatile Connector
Key Transformations:
-
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction): The vinyl bromide is an excellent handle for introducing aryl, heteroaryl, or vinyl groups.
-
Nitrile Reduction to a Primary Amine: The nitrile can be readily reduced to a primary amine, a key functional group in many bioactive molecules.
-
Nitrile Hydrolysis to a Carboxylic Acid: This transformation allows for the introduction of a carboxylic acid moiety for further derivatization or to modulate physicochemical properties.
-
Reaction with Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.[5]
Experimental Protocols:
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction:
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reduction of the Nitrile to a Primary Amine
-
Reaction:
-
Procedure:
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 mmol, 2.0 equiv) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of the nitrile (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water (0.08 mL), 15% aqueous NaOH (0.08 mL), and water (0.24 mL).
-
Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude amine, which can be purified by distillation or chromatography.
-
Alternative 6-Carbon Building Blocks
A. 6-Bromo-1-hexene
This molecule offers a terminal alkene for transformations like hydroboration-oxidation, epoxidation, or Heck reactions, and an alkyl bromide for nucleophilic substitution or Grignard formation. However, it lacks the inherent versatility of the nitrile group for conversion into multiple functional groups.
B. Cyclohexanone
A cyclic ketone, cyclohexanone is a classic precursor for forming six-membered rings and can undergo a variety of alpha-functionalization and condensation reactions.[6] Its rigid cyclic structure, however, limits its utility in constructing linear chains.
C. Adipic Acid
This linear dicarboxylic acid is a primary building block for polymers like nylon 6,6.[7] Its two carboxylic acid groups can be converted to a variety of other functionalities, but it lacks a readily available handle for C-C bond formation at other positions along the chain.
D. 1,6-Hexanediol
A linear diol, 1,6-hexanediol is a key component in the synthesis of polyesters and polyurethanes.[8] The two primary alcohols can be oxidized or converted to leaving groups for substitution reactions. Similar to adipic acid, it is less suited for intricate C-C bond-forming strategies along the carbon backbone.
Comparative Data and Workflow Visualization
To provide a clear, at-a-glance comparison, the following table summarizes the key features and representative transformations of each 6-carbon building block.
| Building Block | Key Functional Groups | Primary Applications | Representative Transformation(s) |
| This compound | Vinyl Bromide, Nitrile | Synthesis of functionalized heterocycles and complex acyclic molecules | Suzuki Coupling, Nitrile Reduction/Hydrolysis |
| 6-Bromo-1-hexene | Alkyl Bromide, Alkene | Grignard reactions, Nucleophilic substitution, Alkene functionalization | Grignard Formation, Heck Reaction |
| Cyclohexanone | Ketone | Synthesis of cyclohexyl derivatives, Annulation reactions | Aldol Condensation, Baeyer-Villiger Oxidation |
| Adipic Acid | Carboxylic Acid (x2) | Polymer synthesis (Nylon), Preparation of esters and amides | Polyesterification, Reduction to 1,6-Hexanediol |
| 1,6-Hexanediol | Alcohol (x2) | Polymer synthesis (Polyurethanes), Ether and ester formation | Polyurethane formation, Oxidation to Adipic Acid |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic utility of this compound in a multi-step synthesis.
Conclusion: A Strategic Choice for Complex Synthesis
While traditional 6-carbon building blocks each have their well-established roles, this compound emerges as a uniquely versatile and powerful tool for the modern synthetic chemist. Its orthogonal reactive sites—the vinyl bromide for sophisticated cross-coupling and the nitrile for a variety of functional group interconversions—provide a strategic advantage in the construction of complex molecules. This guide has aimed to illuminate the potential of this compound, offering both a conceptual framework and practical, experimentally-grounded insights to aid in its application. For researchers and drug development professionals seeking to streamline synthetic routes and access novel chemical space, this compound represents a compelling and strategic addition to the synthetic chemist's toolbox.
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"Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry." Ningbo Innochem Co., Ltd. [Link]
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"Preparation of Carboxylic Acids: Hydrolysis of Nitriles." Moodle. [Link]
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"Radical vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides." Royal Society of Chemistry. [Link]
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"Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis." Royal Society of Chemistry. [Link]
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"Synthesis and Characterization of Aliphatic Polyesters from Glycerol, by-Product of Biodiesel Production, and Adipic Acid." SciELO. [Link]
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"Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies." Science and Education Publishing. [Link]
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"Nitrile to Acid - Common Conditions." Organic Chemistry Data. [Link]
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"The aldol reaction of cyclohexanone produces which of these self-condensation products?" Brainly. [Link]
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"Addition of Grignard reagents to nitriles to give ketones (after hydrolysis)." Master Organic Chemistry. [Link]
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"Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation." JoVE. [Link]
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"Synthesis of 1,6-Hexandiol, Polyurethane Monomer Derivatives via Isomerization Metathesis of Methyl Linolenate." ResearchGate. [Link]
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"Aldol Condensation| Mechanism - Cyclohexanone + NaOH." YouTube. [Link]
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"Ch20: Reduction of Nitriles using LiAlH4 to amines." University of Calgary. [Link]
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"Synthesis of 1,6-Hexandiol, Polyurethane Monomer Derivatives via Isomerization Metathesis of Methyl Linolenate." ACS Publications. [Link]
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"ALDOL condensation of CYCLOHEXANONE." YouTube. [Link]
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"Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Chemistry Steps. [Link]
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"Making Carboxylic Acids by the Hydrolysis of Nitriles." Chemistry LibreTexts. [Link]
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"Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence." NIH National Library of Medicine. [Link]
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"hydrolysis of nitriles." Chemguide. [Link]
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"Nitrile hydrolysis methods to get carboxylic acids." Sciencemadness Discussion Board. [Link]
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"Conversion of nitrile to other functional groups." ResearchGate. [Link]
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"Ch20: RLi or RMgX with Nitriles to Ketones." University of Calgary. [Link]
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"Reactions of Nitriles." Chemistry Steps. [Link]
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"The Mechanism of Grignard and Organolithium Reactions with Nitriles." Chemistry Steps. [Link]
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"20.7: Chemistry of Nitriles." Chemistry LibreTexts. [Link]
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"Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S cross-coupling." NIH National Library of Medicine. [Link]
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"A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions." Organic Chemistry Portal. [Link]
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"Synthesis of Cyclohexane-Angularly-Fused Triquinanes." NIH National Library of Medicine. [Link]
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"Grignard Reaction of Nitriles." Organic Chemistry Tutor. [Link]
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"Reactions of vinyl radicals at high temperatures: pyrolysis of vinyl bromide and vinyl iodide and the reaction hydrogen atom + acetylene-d2 .fwdarw. deuterium atom + acetylene-d." ACS Publications. [Link]
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"stereocontrol of ring closure of acyclic 1-substituted-2,4-dihydroxylated hex-5-enyl radicals." Sci-Hub. [Link]
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"Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles." NIH National Library of Medicine. [Link]
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"Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube. [Link]
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"Addition of HBr to Vinyl bromide." Chemistry Stack Exchange. [Link]
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"The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. [Link]
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"Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides." ACS Publications. [Link]
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A Comparative Guide to the Regioselectivity of Additions to 5-Bromo-5-hexenenitrile for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the precise control of molecular architecture is paramount. The regioselectivity of chemical reactions—the preference for bond formation at one position over another—is a cornerstone of this control. This guide provides an in-depth, comparative analysis of the regioselectivity of three distinct addition reactions to the versatile building block, 5-Bromo-5-hexenenitrile. By understanding and controlling the outcomes of these reactions, researchers can unlock a diverse array of functionalized nitrile compounds, which are valuable precursors in the synthesis of pharmaceuticals and other bioactive molecules.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each reaction, explaining the causal factors that govern the observed regioselectivity. The experimental procedures detailed herein are designed to be self-validating, providing clear and reproducible results. All claims are supported by authoritative sources, ensuring the scientific integrity of the information presented.
Introduction: The Significance of Regiocontrol in Additions to this compound
This compound is a bifunctional molecule featuring a terminal alkene, a vinyl bromide, and a nitrile group. This unique combination of functional groups makes it a highly attractive substrate for a variety of chemical transformations. The electronic and steric environment of the double bond, influenced by the electron-withdrawing nitrile group and the halogen substituent, presents a fascinating case study in regioselectivity.
This guide will explore and compare the outcomes of three fundamental addition reactions:
-
Radical Addition of Hydrogen Bromide (HBr): A classic example of an anti-Markovnikov addition, driven by the formation of the most stable radical intermediate.
-
Nucleophilic Conjugate (Michael) Addition: Leveraging the electron-deficient nature of the double bond, this reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.
-
Hydroboration-Oxidation: A powerful method for the anti-Markovnikov hydration of alkenes, offering an alternative pathway to hydroxylated products.
By systematically evaluating these reactions, we aim to provide a clear roadmap for researchers to select the appropriate synthetic strategy to achieve their desired regioisomeric product.
Comparative Analysis of Addition Reactions
The regioselectivity of additions to this compound is dictated by the specific reaction mechanism. The following sections detail the expected outcomes and provide the experimental protocols to achieve them.
Radical Addition of HBr: Anti-Markovnikov Bromination
Mechanistic Rationale: The radical addition of HBr to an alkene, initiated by peroxides, proceeds via a free-radical chain mechanism.[1][2] The regioselectivity is governed by the stability of the radical intermediate formed during the propagation step.[3] The bromine radical (Br•) will add to the carbon of the double bond that results in the formation of the more stable carbon radical. In the case of this compound, the bromine radical is expected to add to the C5 carbon, leading to the formation of a more stable secondary radical at C6, which is also stabilized by the adjacent bromine atom. Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product.[4]
Expected Product: 5,6-Dibromohexanenitrile
Caption: Radical addition of HBr to this compound.
Nucleophilic Conjugate (Michael) Addition: 1,4-Addition
Mechanistic Rationale: The electron-withdrawing nitrile group in this compound polarizes the double bond, rendering the C6 carbon electrophilic and susceptible to attack by nucleophiles. This is a classic example of a Michael acceptor.[5][6] The addition of a soft nucleophile, such as a thiol or a malonate ester, is expected to proceed via a 1,4-conjugate addition mechanism.[7][8] The nucleophile will attack the C6 carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.
Expected Product: 6-Substituted-5-bromohexanenitrile
Caption: Nucleophilic conjugate (Michael) addition to this compound.
Hydroboration-Oxidation: Anti-Markovnikov Hydration
Mechanistic Rationale: The hydroboration-oxidation of alkenes is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond, with anti-Markovnikov regioselectivity.[9][10][11] In the first step, borane (BH₃) adds to the alkene. Boron, being the less electronegative atom, adds to the less substituted carbon (C6), and hydrogen adds to the more substituted carbon (C5).[1] This preference is driven by both steric and electronic factors. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov alcohol.[12]
Expected Product: 5-Bromo-6-hydroxyhexanenitrile
Caption: Hydroboration-oxidation of this compound.
Experimental Protocols and Data Analysis
The following protocols provide a framework for conducting the comparative study. It is crucial to adhere to standard laboratory safety procedures when handling all chemicals.
Synthesis of Starting Material: this compound
A plausible synthesis of this compound can be adapted from known procedures for similar compounds. One potential route involves the elimination of HBr from a suitable dibrominated precursor, which could be synthesized from a commercially available starting material like 1,5-dibromopentane.[13][14]
Experimental Procedures for Addition Reactions
Protocol 1: Radical Addition of HBr
-
Dissolve this compound (1.0 eq) in a minimal amount of a non-polar solvent (e.g., hexane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).
-
Bubble HBr gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Conjugate (Michael) Addition with Thiophenol
-
To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base like triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Hydroboration-Oxidation
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Analytical Techniques for Product Characterization and Regioisomer Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of the products and confirming the regioselectivity of the additions.[15][16][17]
-
For 5,6-Dibromohexanenitrile (from Radical Addition): The ¹H NMR spectrum is expected to show a complex multiplet for the proton at C5 and a doublet of doublets for the two diastereotopic protons at C6. The ¹³C NMR spectrum will show six distinct signals, with the carbons bearing bromine atoms shifted downfield.
-
For 6-Thiophenyl-5-bromohexanenitrile (from Michael Addition): The ¹H NMR spectrum will exhibit characteristic signals for the phenyl protons of the thiophenyl group, in addition to the aliphatic protons. The proton at C6 will likely appear as a multiplet.
-
For 5-Bromo-6-hydroxyhexanenitrile (from Hydroboration-Oxidation): The ¹H NMR spectrum will show a characteristic broad singlet for the hydroxyl proton (which can be exchanged with D₂O) and a multiplet for the proton at C6. The presence of the hydroxyl group will also be evident in the ¹³C NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying the isomeric products.[18][19][20][21] The different regioisomers will have distinct retention times on a GC column. The mass spectrum of each isomer will show a characteristic molecular ion peak and fragmentation pattern, which can be used to confirm the structure and molecular weight of the product.
Tabulated Summary of Expected Outcomes
| Reaction | Reagents | Mechanism | Expected Major Regioisomer | Key Analytical Signatures |
| Radical Addition | HBr, Peroxide | Free Radical Chain | 5,6-Dibromohexanenitrile | ¹H NMR: Complex multiplets for C5-H and C6-H₂. GC-MS: Single major peak with corresponding molecular ion. |
| Michael Addition | Thiophenol, Base | Nucleophilic Conjugate Addition | 6-Thiophenyl-5-bromohexanenitrile | ¹H NMR: Aromatic signals from the thiophenyl group. GC-MS: Single major peak with corresponding molecular ion. |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Concerted Addition, Oxidation | 5-Bromo-6-hydroxyhexanenitrile | ¹H NMR: Broad singlet for -OH proton. ¹³C NMR: Signal for carbon bearing the hydroxyl group. GC-MS: Single major peak with corresponding molecular ion. |
Conclusion
This guide provides a comprehensive framework for understanding and experimentally confirming the regioselectivity of three key addition reactions to this compound. The choice of reaction conditions—radical, nucleophilic, or hydroboration—allows for the selective synthesis of distinct regioisomers, each with its own potential for further synthetic elaboration.
For researchers in drug discovery and development, the ability to predictably functionalize a molecule like this compound is of immense value. The detailed protocols and analytical guidance provided herein are intended to empower scientists to confidently navigate the synthesis of these important building blocks, accelerating the discovery of new therapeutic agents.
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Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
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SciSpace. (2017, December 13). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Bromo-5-hexenenitrile and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 5-Bromo-5-hexenenitrile, a versatile bifunctional molecule, and its derivatives. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data repository. It delves into the causality behind spectroscopic observations, offering insights into how structural modifications manifest in NMR, IR, and Mass Spectrometry data. The protocols and analyses herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.
The Structural and Spectroscopic Landscape of this compound
This compound is a valuable synthetic intermediate, featuring two highly reactive functional groups: a terminal vinyl bromide and a nitrile. The vinyl bromide is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions. Understanding its baseline spectroscopic signature is paramount for confirming its identity and for tracking its conversion to value-added derivatives.
This guide will compare the parent compound with two representative derivatives:
-
Derivative A: 5-Phenyl-5-hexenenitrile. The product of a Suzuki coupling, where the bromine atom is replaced by a phenyl group. This modification introduces aromaticity, significantly altering the electronic and structural environment.
-
Derivative B: 6-Bromo-6-heptenenitrile. A homologated analog with an additional methylene group in the aliphatic chain. This allows us to observe the effect of distance on the electronic influence of the functional groups.
The following diagram illustrates the key structural features of the parent molecule that give rise to its characteristic spectroscopic signals.
A Senior Application Scientist's Guide to the Efficient Purification of 5-Bromo-5-hexenenitrile
For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 5-Bromo-5-hexenenitrile, a versatile building block containing both a reactive nitrile and a vinyl bromide moiety, is no exception. Its utility in the synthesis of complex molecular architectures is directly dependent on its purity. This guide provides an in-depth, objective comparison of the most effective methods for the purification of this compound, complete with experimental protocols and supporting data to inform your selection of the optimal technique.
The Synthetic Landscape: Understanding the Impurity Profile
A robust purification strategy begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the allylic bromination of 5-hexenenitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator, a process known as the Wohl-Ziegler reaction.[1][2][3] This free-radical chain reaction, while effective, can generate a characteristic profile of impurities that must be addressed.
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: Residual 5-hexenenitrile.
-
Brominating Agent and Byproduct: Unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide.
-
Isomeric Byproducts: Allylic rearrangement of the radical intermediate can lead to the formation of constitutional isomers, such as 4-bromo-5-hexenenitrile and 6-bromo-4-hexenenitrile.[4][5]
-
Over-brominated Products: The reaction may lead to the formation of di-brominated compounds.
The presence of these impurities can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and difficulties in characterization. Therefore, their effective removal is paramount.
Comparative Evaluation of Purification Methodologies
Based on the predicted physical properties of this compound (Boiling Point: 238.7±33.0 °C; soluble in organic solvents, limited solubility in water) and the nature of the likely impurities, two primary purification techniques are most suitable: Vacuum Distillation and Flash Column Chromatography . A third method, Liquid-Liquid Extraction , serves as a crucial preliminary purification step.
Preliminary Purification: Liquid-Liquid Extraction
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] It is an effective first step to remove water-soluble impurities, such as succinimide.
Experimental Protocol:
-
Following the reaction, the crude reaction mixture is quenched with water.
-
The mixture is transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities.
-
The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Expected Outcome: This initial workup will effectively remove the bulk of the succinimide byproduct. However, it will not separate the desired product from unreacted starting material, isomeric byproducts, or over-brominated products.
High-Purity Purification Methodologies: A Head-to-Head Comparison
| Parameter | Vacuum Distillation | Flash Column Chromatography |
| Principle | Separation based on differences in boiling points under reduced pressure. | Separation based on differential adsorption of compounds onto a solid stationary phase. |
| Purity Achieved | High (>98%) | Very High (>99%) |
| Recovery Yield | Good to Excellent (75-90%) | Good (70-85%) |
| Time Consumption | Moderate | High |
| Cost-Effectiveness | High (lower solvent and material cost) | Moderate (requires silica gel and larger solvent volumes) |
| Scalability | Excellent | Good |
| Ideal for Separating | Compounds with significantly different boiling points. | Isomers and compounds with similar boiling points but different polarities. |
In-Depth Analysis and Protocols
Vacuum Distillation: The Workhorse for Scalable Purification
Causality Behind Experimental Choices: The high predicted boiling point of this compound suggests that distillation at atmospheric pressure could lead to decomposition. Vacuum distillation is therefore the preferred method as it lowers the boiling point, mitigating the risk of thermal degradation. This technique is particularly effective for separating the desired product from less volatile impurities, such as over-brominated byproducts and residual NBS.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a cold trap to protect the vacuum pump. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Distillation: Gradually apply a vacuum to the system. Once the desired pressure is stable, begin heating the distillation flask.
-
Fraction Collection: Collect any low-boiling forerun, which may contain residual solvent and unreacted 5-hexenenitrile. The main fraction, containing the purified this compound, should be collected at a stable temperature corresponding to its boiling point at the applied pressure.
-
Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Self-Validating System: The purity of the collected fractions can be readily assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10] A sharp, constant boiling point during distillation is a strong indicator of a pure compound.
Diagram of Vacuum Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
Flash Column Chromatography: The Precision Tool for Isomer Separation
Causality Behind Experimental Choices: Flash column chromatography excels at separating compounds with subtle differences in polarity, making it the ideal choice for removing isomeric byproducts that have boiling points very close to the desired product.[11] The separation is based on the differential partitioning of the components of the mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Experimental Protocol:
-
Solvent System Selection: Determine an optimal solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) or the eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen to increase the flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Self-Validating System: The effectiveness of the separation is continuously monitored by TLC analysis of the collected fractions. Final purity is confirmed by GC-MS and NMR analysis, which should show the absence of isomeric impurities.
Diagram of Flash Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Conclusion and Recommendations
The choice between vacuum distillation and flash column chromatography for the purification of this compound is contingent on the specific purity requirements and the scale of the synthesis.
-
For large-scale synthesis where high purity is required but the removal of trace isomeric impurities is not critical, vacuum distillation is the more efficient and cost-effective method.
-
For research and development purposes , where the highest possible purity and the removal of all isomeric byproducts are essential for unambiguous characterization and subsequent reactions, flash column chromatography is the superior technique.
In many instances, a sequential approach, employing liquid-liquid extraction as a preliminary step followed by either vacuum distillation or flash column chromatography, will yield the best results, ensuring a high-purity final product ready for its intended application.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. Retrieved from [Link]
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Britannica. (n.d.). Separation and purification - Chromatography, Distillation, Filtration. Retrieved from [Link]
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Wikipedia. (2023, December 27). Wohl–Ziegler bromination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
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Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
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Thermo Fisher Scientific. (2022, October 25). Wohl-Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chem-Station International Edition. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
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Dorn, R. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. Retrieved from [Link]
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Quora. (2018, December 21). What is the difference between distillation and chromatography?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Hexenenitrile. PubChem. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
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Reddit. (2022, July 26). Allylic bromination. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN108046980B - Novel synthesis method of 5-bromo-1-pentene.
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Zahbi, M. (n.d.). The Distillation Process: An Essential Technique for Purification and Separation. Pharmaceutical Analytical Chemistry: Open Access. Retrieved from [Link]
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ChemRxiv. (n.d.). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. Retrieved from [Link]
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Benchmarking 5-Bromo-5-hexenenitrile in Radical-Mediated Cyclizations for Cyclopentane Synthesis
A Senior Application Scientist's Guide to Performance, Alternatives, and Mechanistic Insights
For the discerning researcher in synthetic and medicinal chemistry, the strategic construction of carbocyclic scaffolds is a cornerstone of molecular design. Among these, the cyclopentane ring is a ubiquitous motif in a vast array of natural products and pharmaceutical agents. 5-Bromo-5-hexenenitrile stands as a valuable, yet archetypal, precursor for the synthesis of functionalized cyclopentanes through radical-mediated pathways. Its bifunctional nature, possessing both a radical precursor (the carbon-bromine bond) and a radical acceptor (the terminal alkene), makes it an ideal substrate for intramolecular cyclization.
This guide provides an in-depth performance benchmark of this compound in its primary application: the 5-exo-trig radical cyclization to form (cyanomethyl)cyclopentane derivatives. We will objectively compare the traditional, tin-mediated approach with a contemporary, tin-free alternative involving xanthate esters. This analysis is grounded in established experimental data to empower chemists with the knowledge to select the optimal synthetic route based on efficiency, safety, and operational simplicity.
Core Application: Synthesis of (Cyanomethyl)cyclopentane
The intramolecular cyclization of a 6-carbon chain bearing a radical precursor at the 5-position and a terminal alkene is a classic and highly reliable method for constructing five-membered rings. This process is governed by the widely accepted Baldwin's rules and the kinetic preference for the 5-exo-trig cyclization pathway.[1] The resulting product from this compound is a (cyanomethyl)cyclopentane, a versatile building block where the nitrile group can be further elaborated.
Route A: The Classic Approach - Tributyltin Hydride-Mediated Radical Cyclization
For decades, the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) has been the gold standard for this type of transformation.[2] The mechanism, depicted below, involves the homolytic cleavage of the C-Br bond by a tributyltin radical, followed by the rapid intramolecular cyclization of the resulting alkyl radical onto the terminal alkene. The cyclized radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to afford the product and propagate the radical chain.
Causality in Experimental Design (Route A):
The choice of Bu₃SnH is historical and functional; the Sn-H bond is weak enough to act as an efficient hydrogen atom donor, yet the reagent is stable enough for practical handling.[2] Benzene or toluene are common solvents as they are relatively inert under radical conditions. The concentration of Bu₃SnH is a critical parameter. High concentrations can lead to premature reduction of the initial alkyl radical before cyclization can occur, while low concentrations can favor undesired side reactions or chain termination.[3]
Trustworthiness and Limitations:
While this method is robust and high-yielding, the major drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. This has driven the development of alternative, "tin-free" methodologies.
Route B: A Greener Alternative - Xanthate-Mediated Radical Cyclization
A more modern and environmentally benign approach utilizes xanthate esters as radical precursors in a degenerative radical chain transfer process.[4] This method avoids the use of toxic heavy metals. The corresponding xanthate of 5-hydroxy-5-hexenenitrile can be prepared and subsequently used in a radical cyclization initiated by a small amount of a peroxide initiator, such as dilauroyl peroxide (DLP).
The mechanism involves the generation of an initial radical from the initiator, which then reacts with the xanthate to generate the key alkyl radical. This radical undergoes the same 5-exo-trig cyclization. The resulting cyclopentylmethyl radical can then react with a starting xanthate molecule to form the product and regenerate the chain-carrying radical.
Causality in Experimental Design (Route B):
This approach leverages the principles of reversible addition-fragmentation chain transfer (RAFT) polymerization, adapted for small molecule synthesis.[5] The choice of a peroxide initiator like DLP is due to its suitable decomposition temperature. The solvent, often a high-boiling alkane or chlorobenzene, needs to be inert. A key advantage is that no stoichiometric hydrogen donor is required, which simplifies purification.
Performance Benchmark
The following table summarizes typical experimental outcomes for the radical cyclization of a generic 6-halo- or 6-xanthate-alkenenitrile to a (cyanomethyl)cyclopentane derivative, based on literature precedents for similar substrates.
| Parameter | Route A: Bu₃SnH/AIBN | Route B: Xanthate/DLP |
| Radical Precursor | Alkyl Bromide | Alkyl Xanthate |
| Initiator | AIBN (catalytic) | Lauroyl Peroxide (catalytic) |
| Key Reagent | Bu₃SnH (stoichiometric) | None (degenerative transfer) |
| Typical Solvent | Benzene, Toluene | 1,2-Dichloroethane, Chlorobenzene |
| Temperature | ~80-110 °C | ~80-120 °C |
| Reaction Time | 1-4 hours | 2-6 hours |
| Typical Yield | 85-95% | 70-85% |
| Key Advantages | High yields, well-established | Tin-free, simpler purification |
| Key Disadvantages | Toxic tin byproducts | Potentially lower yields, precursor synthesis |
Experimental Protocols
Route A: Tributyltin Hydride-Mediated Cyclization of this compound
This protocol is adapted from established procedures for radical cyclization of bromoalkenes.[3]
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry, degassed benzene (0.05 M) under an inert atmosphere (argon or nitrogen) is added AIBN (0.1 eq).
-
Reagent Addition: A solution of Bu₃SnH (1.2 eq) in dry, degassed benzene is added dropwise via syringe pump over 1 hour to the refluxing reaction mixture. The slow addition is crucial to maintain a low concentration of the tin hydride, which favors cyclization over direct reduction.
-
Reaction Monitoring: The reaction is heated to reflux (~80 °C) and monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours after the addition of the tin hydride is finished.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in acetonitrile and washed with hexane to remove the majority of the tin byproducts. The acetonitrile layer is then concentrated, and the crude product is purified by flash column chromatography on silica gel to afford (cyanomethyl)cyclopentane.
Route B: Xanthate-Mediated Cyclization of S-(5-cyanohex-1-en-2-yl) O-ethyl dithiocarbonate
This protocol is based on methodologies developed for xanthate-mediated radical cyclizations.[4][5]
-
Precursor Synthesis: The starting xanthate is synthesized from the corresponding alcohol, 5-hydroxy-5-hexenenitrile. The alcohol is treated with sodium hydride, followed by carbon disulfide, and finally ethyl iodide to afford the O-ethyl xanthate ester.
-
Reaction Setup: A solution of the alkene xanthate (1.0 eq) in 1,2-dichloroethane (0.1 M) is thoroughly degassed with argon or nitrogen for 30 minutes.
-
Initiation: A solution of dilauroyl peroxide (DLP, 0.05 eq) in 1,2-dichloroethane is added in portions over 2 hours to the refluxing solution of the xanthate.
-
Reaction Monitoring: The reaction is maintained at reflux (~83 °C) and monitored by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is directly purified by flash column chromatography on silica gel to yield the cyclized xanthate product.
Conclusion and Future Outlook
This compound remains a highly effective precursor for the synthesis of (cyanomethyl)cyclopentane via traditional tributyltin hydride-mediated radical cyclization, consistently delivering high yields. The primary and significant drawback of this method is the use of toxic organotin reagents, which poses safety and purification challenges, particularly in the context of pharmaceutical development.
The xanthate-mediated cyclization represents a viable and more sustainable alternative. While it may sometimes result in slightly lower yields and requires the synthesis of the xanthate precursor, it completely circumvents the use of tin, leading to a much cleaner and safer process. As the demand for greener and more efficient synthetic methodologies grows, tin-free radical cyclization methods are becoming increasingly important tools in the synthetic chemist's arsenal. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, balancing the need for maximum yield against considerations of safety, environmental impact, and ease of purification.
References
-
Quiclet-Sire, B., & Zard, S. Z. (1998). Sequential Free Radical Reactions with Xanthates: Cyclopentane Ring Annulation. Tetrahedron Letters, 39(52), 9731-9734. [Link]
-
Wikipedia contributors. (2023). Radical cyclization. Wikipedia, The Free Encyclopedia. [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]
-
Jasperse, C. P., Curran, D. P., & Fevig, T. L. (1991). Radical cyclizations in total synthesis. Chemical Reviews, 91(6), 1237-1286. [Link]
-
Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. [Link]
-
Quiclet-Sire, B., & Zard, S. Z. (2011). The radical chemistry of xanthates: a source of versatile reagents for organic synthesis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1949), 2875-2888. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-5-hexenenitrile: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is paramount. This guide provides a detailed protocol for the safe disposal of 5-Bromo-5-hexenenitrile, a compound that, while valuable in synthesis, requires careful management due to its inherent chemical properties. Adherence to these procedures is critical not only for regulatory compliance but also for the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the Risks
-
Alkenyl Bromide: This functional group introduces the potential for reactivity, particularly under basic conditions or in the presence of certain metals.[1][2][3][4] Halogenated organic compounds are often classified as hazardous waste due to their potential to form persistent environmental pollutants.[5][6][7] Upon thermal decomposition, brominated compounds can release toxic fumes, including hydrogen bromide.[8][9][10][11]
-
Nitrile Group (-C≡N): The nitrile group is a key reactive center in the molecule.[12][13][14][15][16] Of significant concern is the potential for nitriles to release cyanide gas, particularly under acidic conditions or through metabolic processes if exposure occurs.[17][18][19][20] Aliphatic nitriles can exhibit varying degrees of toxicity, and exposure can lead to a range of adverse health effects.[17][18][19][20][21]
Inherent Hazards of this compound:
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed based on the nitrile functional group.[17][18][19][20] | Potential for systemic toxicity through various exposure routes. |
| Skin and Eye Irritation | Common for halogenated organic compounds and nitriles. | Can cause irritation upon direct contact. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment.[5][6][7] | Improper disposal can lead to long-term environmental contamination. |
| Reactivity | Potential for hazardous reactions with incompatible materials. | Generation of toxic gases or exothermic reactions. |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Nitrile gloves are the minimum requirement. Consider double-gloving, especially when handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant laboratory coat is essential. For larger-scale operations or when handling concentrated waste, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent further contamination.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform your laboratory supervisor.
-
Assess the Situation: From a safe distance, determine the extent of the spill. If it is large, involves other reactive chemicals, or you are not comfortable with the cleanup, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Gather Materials: For a small, manageable spill, collect a spill kit containing absorbent pads or granules (such as vermiculite or sand), a scoop and dustpan, and a labeled hazardous waste container.
-
Contain and Absorb: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Store: Securely seal the waste container and label it clearly as "Hazardous Waste: this compound" along with the date and responsible person's name. Store the container in a designated satellite accumulation area.
Waste Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste. Never dispose of this chemical down the drain or in the regular trash.
Disposal Decision Tree
Caption: Decision-making process for the disposal of this compound waste.
Procedure for Unused or Contaminated this compound:
-
Segregation is Key: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5] Do not mix this waste stream with non-halogenated solvents, as this can complicate and increase the cost of disposal.[22]
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if diluted. Include the date of accumulation and the name of the responsible individual.
-
Accumulation: Store the waste container in a designated satellite accumulation area, which should be in a well-ventilated location and away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal Request: Once the container is nearing full (do not overfill), or if the waste has been stored for an extended period, submit a hazardous waste pickup request to your institution's EHS department.
Disposal of Contaminated Labware:
-
Rinsing: Triple-rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
-
Solid Waste: Pipette tips, gloves, and other contaminated solid materials should be placed in a designated, sealed, and labeled hazardous waste bag or container.
The Causality Behind These Choices
The procedures outlined in this guide are based on the fundamental principles of chemical safety and environmental responsibility.
-
Segregation of Halogenated Waste: Halogenated organic compounds require high-temperature incineration for complete destruction to prevent the formation of toxic byproducts like dioxins and furans.[8] Mixing them with non-halogenated waste unnecessarily subjects the entire volume to this more rigorous and costly disposal process.
-
Avoidance of Acidic Conditions: The nitrile group can hydrolyze under acidic conditions to form a carboxylic acid and release ammonium salts.[13] More critically, in the presence of strong acids, there is a risk of generating highly toxic hydrogen cyanide gas.
-
Chemical Incineration: This is the preferred disposal method for halogenated organic compounds as it ensures the complete breakdown of the molecule into less harmful components.[5][23]
By understanding the "why" behind these procedures, laboratory personnel can make more informed and safer decisions when managing chemical waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of a safe and sustainable research environment. By adhering to the protocols outlined in this guide, you are not only ensuring compliance with regulations but are also actively participating in the protection of your health, the safety of your colleagues, and the integrity of our shared environment. Always consult your institution's Environmental Health and Safety department for specific guidance and clarification.
References
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Wikipedia contributors. (2024, November 26). Nitrile. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Fiveable. (n.d.). Chemistry of Nitriles. Retrieved January 13, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved January 13, 2026, from [Link]
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- Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 249-254.
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Procedia Engineering, 84, 438-450.
- Gaan, S., & Sun, G. (2007). Influence of brominated flame retardant thermal decomposition products on HALS.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (EPA/600/2-88/023).
- Molander, G. A., & Brown, A. R. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686.
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved January 13, 2026, from [Link]
- Ahmed, A. E., & Farooqui, M. Y. H. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157-163.
- Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Toxicology Letters, 22(2), 267-272.
- Molander, G. A., & Fumagalli, T. (2006).
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2002). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2.
- Molander, G. A., & Biolatto, B. (2003). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 68(11), 4302–4314.
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved January 13, 2026, from [Link]
- Molander, G. A., & Biolatto, B. (2003). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 68(11), 4302–4314.
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Organic Chemistry Portal. (n.d.). Alkenyl halide synthesis by olefination. Retrieved January 13, 2026, from [Link]
- Willhite, C. C. (1981). Inhalation toxicology of acute exposure to aliphatic nitriles. Clinical Toxicology, 18(8), 991-1003.
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California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved January 13, 2026, from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 13, 2026, from [Link]
- Ilic, B., Kolak, U., & Tomas, A. (2019). Allyl nitrile: Toxicity and health effects. Arhiv za higijenu rada i toksikologiju, 70(4), 236–241.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-5-hexenenitrile
The primary hazards are inferred from analogs such as 5-bromo-1-pentene, which demonstrates risks of flammability and irritation, and bromoacetonitrile, which is known for its high toxicity and corrosive properties[1][2]. Therefore, 5-Bromo-5-hexenenitrile should be treated as a flammable, highly toxic, and corrosive substance that requires stringent engineering controls and personal protective equipment (PPE).
Hazard Assessment: A Synthesis of Analog Data
Based on an analysis of related bromo-alkenes and bromo-nitriles, all personnel must handle this compound as a substance with the following potential hazards:
-
Acute Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin[2][3].
-
Corrosivity and Irritation: Assumed to cause severe skin irritation or chemical burns and serious eye damage. It should also be treated as a lachrymator (a substance that causes tearing)[3][4].
-
Respiratory Tract Irritation: Vapors are likely to cause irritation to the respiratory system[1][5].
-
Flammability: The presence of the hexene backbone suggests the compound is a flammable liquid and its vapor may form explosive mixtures with air[1][5][6].
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the high-hazard profile synthesized above. Standard laboratory PPE is insufficient; the following equipment is mandatory for all procedures involving this reagent.
Eye and Face Protection
Due to the risk of severe eye irritation and potential for irreversible damage, coupled with its lachrymatory effects, both direct and indirect splash protection is necessary.
-
Primary Protection: Wear tightly-sealed chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[3].
-
Secondary Protection: A full-face shield must be worn over the safety goggles to protect the entire face from splashes during transfers or in the event of a container failure.
Skin and Body Protection
Given the dual threats of high toxicity upon skin contact and severe irritation, robust body protection is essential.
-
Gloves: Use nitrile rubber gloves with a minimum thickness of 5-mil. It is critical to note that halogenated hydrocarbons can degrade nitrile; therefore, gloves should be inspected before each use and changed immediately if any sign of contamination or degradation occurs[7][8]. For prolonged operations or when handling larger quantities, wearing double gloves is strongly recommended. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A chemical-resistant apron worn over a flame-resistant lab coat is required.
-
Footwear: Fully enclosed, chemical-resistant footwear must be worn at all times in the laboratory. Perforated shoes or sandals are strictly prohibited[1][9].
Respiratory Protection
The potential for respiratory irritation and systemic toxicity from vapor inhalation mandates the use of engineering controls as the primary line of defense.
-
Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute[3][10].
-
Respirator: Should engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor (black cartridge) is necessary[6].
Data Presentation: PPE Specification Summary
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 / EN166) and a full-face shield. | Protects against severe irritation, corrosive splashes, and lachrymatory effects[3][4]. |
| Hand Protection | Nitrile rubber gloves (minimum 5-mil thickness). Consider double-gloving. | Provides splash protection against a toxic, skin-irritating chemical. Must be changed frequently due to potential degradation by halogenated compounds[7][8]. |
| Body Protection | Chemical-resistant apron over a flame-resistant lab coat. | Protects against skin absorption, corrosion, and flammability hazards[1][10]. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills to the floor. |
| Respiratory Protection | Primary: Certified Chemical Fume Hood. Secondary: NIOSH-approved respirator with organic vapor cartridge. | Mitigates inhalation of toxic and irritating vapors. Respirator is for emergency use only[3][6]. |
Experimental Protocols: Safe Handling and Disposal
Pre-Handling and Donning PPE
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current. Ensure safety shower and eyewash stations are unobstructed and functional[9].
-
Prepare Work Area: Cover the work surface within the fume hood with absorbent, chemical-resistant bench paper.
-
Assemble Materials: Place all necessary equipment (spatulas, containers, waste receptacles) inside the fume hood before handling the chemical.
-
Don PPE: Don PPE in the following order: lab coat, closed-toe shoes, chemical-resistant apron, safety goggles, face shield, and finally, gloves (pulling the cuff of the glove over the sleeve of the lab coat).
Handling Protocol
-
Grounding: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge, as the substance is flammable[9][11].
-
Transfers: Use spark-proof tools for all transfers. Keep containers tightly closed when not in use[9].
-
Avoid Incompatibilities: Store and handle away from strong oxidizing agents, strong acids, and strong bases[4].
Post-Handling and Doffing PPE
-
Decontamination: Decontaminate any reusable equipment before removing it from the fume hood.
-
Waste Segregation: All disposable items contaminated with this compound (e.g., pipette tips, bench paper, gloves) must be placed in a designated, sealed hazardous waste container.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination:
-
Remove the outer pair of gloves (if double-gloved).
-
Remove the chemical apron.
-
Remove the face shield and safety goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves, using a technique that avoids touching the outer surface.
-
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.
Spill and Emergency Plan
-
Spills: In case of a spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent using spark-proof tools and place it in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains[1][9].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[4][12].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][12].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[12].
Disposal Plan
All waste containing this compound, including contaminated disposables and absorbent materials, must be treated as hazardous waste.
-
Containerize: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: Label the waste container as "Hazardous Waste" and list all components, including "this compound."
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Mandatory Visualization: Safe Handling Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
